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  • Product: n-Acryloyl-l-valine
  • CAS: 16069-57-1

Core Science & Biosynthesis

Foundational

The Mechanism and Kinetics of N-Acryloyl-L-Valine Free Radical Polymerization: A Technical Guide

Executive Summary N-Acryloyl-L-valine (NALV) is a highly versatile, chiral, amino acid-based monomer that has garnered significant attention in the fields of targeted drug delivery, chiral recognition, and smart material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Acryloyl-L-valine (NALV) is a highly versatile, chiral, amino acid-based monomer that has garnered significant attention in the fields of targeted drug delivery, chiral recognition, and smart materials. By combining a polymerizable vinyl group with a stimuli-responsive L-valine side chain, poly(NALV) exhibits unique pH- and temperature-dependent phase transitions. This whitepaper provides an in-depth analysis of the free radical polymerization (FRP) and controlled radical polymerization (CRP) mechanisms of NALV, alongside field-proven experimental protocols designed to yield well-defined macromolecular architectures.

Molecular Architecture and Reactivity of NALV

N-Acryloyl-L-valine (AVAL) is an acrylamide-functionalized monomer characterized by its distinct chirality and ability to self-assemble into higher-order structures[1]. The molecular architecture consists of an electron-deficient acryloyl double bond conjugated to an L-valine residue.

The reactivity of NALV during polymerization is heavily influenced by two structural factors:

  • Steric Hindrance: The bulky isopropyl group of the L-valine moiety restricts the rotational freedom of the propagating macroradical, strongly favoring head-to-tail regioselectivity.

  • Electrostatic Interactions: The ionizable carboxylic acid group allows the resulting polymer to act as an anionic polyelectrolyte. This characteristic is essential for interpolyelectrolyte complexation, enabling the formation of reversibly crosslinked micelles when paired with cationic polymers[1].

Mechanistic Pathways: Conventional FRP vs. RAFT

The Free Radical Polymerization (FRP) Cascade

The conventional FRP of NALV follows a classic chain-growth mechanism:

  • Initiation: Thermal decomposition of initiators like azobisisobutyronitrile (AIBN) generates primary carbon-centered radicals. These radicals attack the vinyl double bond of NALV, initiating the kinetic chain.

  • Propagation: Monomer units are successively added. The propagating radical is resonance-stabilized by the adjacent amide carbonyl.

  • Termination: In the absence of control agents, termination occurs stochastically via bimolecular recombination or disproportionation, yielding polymers with broad molecular weight distributions (dispersity, Đ > 1.5).

Reversible Addition-Fragmentation Chain Transfer (RAFT)

To engineer precise, stimuli-responsive block copolymers, researchers employ RAFT polymerization—a robust Controlled Radical Polymerization (CRP) technique. By introducing a Chain Transfer Agent (CTA) such as a dithioester, a dynamic equilibrium is established between active propagating radicals and dormant polymer chains. This reversible chain transfer effectively suppresses bimolecular termination, allowing for the synthesis of narrow-polydisperse polymers[2].

Mechanism I Initiator (AIBN) R Primary Radical I->R Thermal Decomposition Pn Propagating Chain R->Pn + M (Initiation) M NALV Monomer Pn->Pn + M (Propagation) CTA RAFT Agent Pn->CTA Reversible Addition Dead Dead Polymer Pn->Dead Termination Dormant Dormant Polymer CTA->Dormant Fragmentation

Free Radical and RAFT Polymerization Mechanism of NALV.

Kinetic and Thermodynamic Parameters

The polymerization kinetics of NALV via RAFT typically exhibit pseudo-first-order behavior with respect to monomer conversion. This linear relationship between molecular weight and monomer conversion confirms the "living" nature of the polymerization[2]. Recent advancements have also introduced Photoinduced Electron/Energy Transfer (PET-RAFT) techniques, allowing for the precise synthesis of poly(N-acryloyl amino acids) under exceptionally mild conditions (e.g., room temperature in methanol)[3].

Quantitative Data Summary

The following table summarizes the typical kinetic and architectural outcomes based on the chosen polymerization methodology:

Polymerization TechniqueInitiator / CTA SystemSolventTemp (°C)Conversion (%)Dispersity (Đ)Architecture
Conventional FRP AIBN / NoneDMF or Water60 - 70> 901.80 - 2.50Random Coil / Uncontrolled
RAFT Polymerization AIBN / DithioesterDMF7080 - 85< 1.20Well-defined / Block Copolymers
PET-RAFT (Photo) Ru-Complex / TrithiocarbonateMethanol25> 95< 1.15Highly precise / Sequence controlled

Experimental Workflow: Self-Validating Protocol

Synthesizing high-purity poly(NALV) requires rigorous environmental control to maintain living characteristics. The following protocol details the RAFT polymerization of NALV in organic media, highlighting the causality behind each procedural step.

Workflow Step1 1. Reagent Preparation Dissolve NALV & CTA in DMF Step2 2. Initiator Addition Add AIBN (Strict Molar Ratio) Step1->Step2 Step3 3. Deoxygenation Freeze-Pump-Thaw (3 Cycles) Step2->Step3 Step4 4. Polymerization Heat at 70°C for 24 hours Step3->Step4 Step5 5. Purification Quench & Precipitate in Acetone Step4->Step5

Step-by-step experimental workflow for the RAFT polymerization of NALV.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve NALV monomer (1.0 M) and the selected CTA (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) in anhydrous N,N-dimethylformamide (DMF)[2].

    • Causality: DMF is utilized because it effectively solubilizes both the hydrophobic isopropyl moiety and the hydrophilic hydrogen-bonding amide/carboxyl groups of NALV, preventing premature phase separation.

  • Initiator Addition: Add AIBN to the solution. The molar ratio of[Monomer]:[CTA]:[Initiator] must be strictly controlled (e.g., 100:1:0.2).

    • Causality: A low initiator-to-CTA ratio ensures that the vast majority of polymer chains are initiated by the fragmentation of the CTA rather than primary radicals. This preserves the "living" nature of the polymerization and guarantees low dispersity[2].

  • Deoxygenation: Transfer the mixture to a Schlenk flask and perform three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a diradical that rapidly scavenges propagating carbon-centered radicals, causing induction periods and premature chain termination. Rigorous degassing is non-negotiable for kinetic consistency.

  • Thermal Polymerization: Immerse the sealed flask in a thermostated oil bath at 70 °C for 24 hours[2].

    • Causality: A temperature of 70 °C provides an optimal decomposition rate for AIBN, maintaining a steady, low concentration of radicals that drives propagation while minimizing bimolecular termination events.

  • Quenching and Purification: Terminate the reaction by exposing the mixture to air and rapidly cooling it in liquid nitrogen. Precipitate the polymer by dropwise addition into a large excess of cold acetone or diethyl ether[4].

    • Causality: Rapid thermal quenching halts propagation instantly. Precipitation removes unreacted monomer, residual initiator, and cleaved CTA fragments, yielding a high-purity polyelectrolyte.

Advanced Applications in Smart Materials

The precise polymerization of NALV opens the door to sophisticated biomedical applications. By cross-linking NALV with agents like N,N′-ethylene-bisacrylamide (EBA), researchers can engineer multiple stimuli-responsive hydrogels[5]. These anionic hydrogels are capable of coordinating with chemotherapeutics (e.g., cisplatin), allowing for tunable, pH-triggered drug release rates[5]. Furthermore, amphiphilic random and block copolymers containing NALV exhibit pronounced self-association behavior in aqueous solutions, forming stable microdomains and chiral micelles that are invaluable for targeted drug delivery and chiral separation[6].

References

  • Sigma-Aldrich - N-Acryloyl-L-valine ≥98.0% (Product Specification). Available at:1

  • Langmuir (ACS Publications) - Controlled Synthesis of Amino Acid-Based pH-Responsive Chiral Polymers and Self-Assembly of Their Block Copolymers. Available at: 2

  • Polymer (ResearchGate) - Self-association and microenvironment of random amphiphilic copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide in aqueous solution. Available at: 6

  • RSC Books - CHAPTER 20: Multiple Stimuli-responsive Hydrogels Based on α-Amino Acid Residues for Drug Delivery. Available at: 5

  • ResearchGate - Precise Synthesis of Poly(N-Acryloyl Amino Acid) Through Photoinduced Living Polymerization. Available at: 3

  • Polymer (IIT Kharagpur) - Synthesis of monomers: N-Acryloyl-L-valine. Available at:4

Sources

Exploratory

Structural and Stereochemical Elucidation of N-Acryloyl-L-Valine: A Technical Whitepaper

Executive Summary N-Acryloyl-L-valine (NAV) is a highly versatile chiral monomer utilized extensively in the synthesis of smart drug delivery carriers, thermoresponsive hydrogels, and stereospecific polymer brushes[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Acryloyl-L-valine (NAV) is a highly versatile chiral monomer utilized extensively in the synthesis of smart drug delivery carriers, thermoresponsive hydrogels, and stereospecific polymer brushes[1]. The precise stereochemistry of the L-valine pendant group imparts unique macroscopic properties to its polymerized forms, governing critical phenomena such as chiral recognition, asymmetric catalysis, and differential cellular adhesion[2]. This whitepaper provides an in-depth analysis of the crystal structure, stereochemical dynamics, and self-validating synthetic protocols required to leverage NAV in advanced bio-interface engineering.

Crystallographic Profiling and Molecular Architecture

The structural elucidation of NAV via single-crystal X-ray diffraction (XRD) reveals its crystallization in the non-centrosymmetric orthorhombic space group P21​21​21​ , a classic crystallographic indicator of enantiomerically pure chiral molecules[1]. The molecular architecture is defined by an almost coplanar H2​C=CH−C(O)N(H)C system, which stabilizes the vinyl group for subsequent radical polymerization.

The spatial orientation of the functional groups is critical for its reactivity and downstream applications. The carboxylic group plane is oriented almost perpendicularly to the amide plane, exhibiting a dihedral angle of 83(1)°[1]. This orthogonal arrangement minimizes steric hindrance during surface-initiated polymerization while maximizing the availability of the carboxylate moiety for metal coordination. For instance, this specific geometry allows the collapsing hydrogel networks to efficiently coordinate metal centers, enabling zero-order release rates for chemotherapeutics like cisplatin or ruthenium species[1].

Table 1: Key Crystallographic and Conformational Parameters
ParameterValue / DescriptionSignificance
Space Group P21​21​21​ (Orthorhombic)Confirms the absolute asymmetric chiral purity of the L-isomer[1].
Dihedral Angle 83(1)° (Carboxylic vs Amide plane)Prevents steric clash; exposes -COOH for metal loading[1].
CCCN Torsion Angle +172(1)° (+ap, trans)Dictates the extended backbone conformation[1].
CCCO Torsion Angle -8(1)° (-sp, cys)Influences hydrogen bonding networks in the crystal lattice[1].
OCC(H)N(H) Torsion -28(1)° (-sp, cys)Determines the spatial projection of the isopropyl side chain[1].

Stereochemistry and Bio-Interface Applications

The stereochemistry of NAV directly dictates the bioactivity of its derivative polymers. When NAV is grafted onto silicon or glass substrates via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), it forms dense poly(N-acryloyl-L-valine) (L-PV) brushes[3].

Research indicates that stereochemistry acts as a primary trigger for differential cell behaviors. Surfaces coated with L-PV induce markedly improved cell adhesion and proliferation compared to their D-enantiomeric counterparts (D-PV)[2]. This differential behavior is entirely attributed to the stereochemical recognition by cellular integrins and proteins, as both L- and D-films exhibit identical physical thickness (10–14 nm), wettability (contact angle ~52°), and chemical composition[4].

G M1 N-Acryloyl-L-Valine (Chiral Monomer) P1 Surface-Initiated ATRP (Grafting to Si/Glass) M1->P1 Cu(I)Br / PMDETA B1 Poly(N-acryloyl-L-valine) Chiral Brushes P1->B1 Controlled Polymerization C1 Enhanced Cell Adhesion & Proliferation B1->C1 Stereospecific Recognition

Diagram: Logical flow of stereochemistry-induced cellular behavior via SI-ATRP grafting.

Self-Validating Experimental Protocols

To ensure high chiral purity and crystalline quality suitable for single-crystal XRD, the synthesis of NAV must follow a rigorously controlled Schotten-Baumann acylation pathway.

Protocol 1: Synthesis and Crystallization of N-Acryloyl-L-Valine

Mechanistic Causality: Maintaining the reaction pH at 10.0 ensures the α -amino group of L-valine remains deprotonated and highly nucleophilic, preventing premature hydrolysis of the acryloyl chloride. Subsequent acidification to pH 2.0 protonates the carboxylate, neutralizing the molecule and facilitating its partition into the organic phase during extraction[3].

  • Alkaline Dissolution : Dissolve 10 mmol (1.71 g) of L-valine in 10 mL of 1 N NaOH. Cool the solution to 0 °C in an ice bath under continuous magnetic stirring[3].

  • Acylation : Add 15 mmol (1.36 g) of acryloyl chloride dropwise over a 30-minute period. Concurrently, use an automated pH-stat to add 2 N NaOH, strictly maintaining the reaction pH at ~10.0[3].

  • Equilibration : Allow the reaction to proceed for 1 hour at 0 °C, then remove the ice bath and let the mixture warm to room temperature for an additional 1 hour[3].

  • Acidification & Extraction : Acidify the mixture to pH 2.0 using 2 N HCl. Extract the aqueous phase with ethyl acetate (4 × 30 mL)[3].

  • Drying & Crystallization : Dry the combined organic layers over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure until a concentrated solution is achieved. Allow the solution to stand overnight at room temperature to yield colorless granular crystals (Yield >90%)[3].

G N1 L-Valine + Acryloyl Chloride (Reactants) N2 Alkaline Acylation (pH 10.0, 0 °C) N1->N2 Nucleophilic Attack N3 Acidification (pH 2.0) N2->N3 Protonation of -COO⁻ N4 Solvent Extraction (Ethyl Acetate) N3->N4 Phase Transfer N5 Crystallization (Slow Evaporation) N4->N5 Desiccation & Concentration N6 Single Crystal XRD (Space Group P212121) N5->N6 Stereochemical Validation

Diagram: Step-by-step workflow for the synthesis, extraction, and crystallization of NAV.

Protocol 2: Stereochemical Validation and XRD Preparation

Before utilizing the monomer for polymerization, its structural and stereochemical integrity must be validated.

  • Mass Spectrometry (MALDI-TOF-MS) : Analyze the crystal monomers to confirm the exact mass. The expected high-resolution mass spectrometry (HRMS) peaks are 172.0976 m/z for [M+H]+ and 194.0800 m/z for [M+Na]+ [3].

  • Optical Purity Validation : Utilize Circular Dichroism (CD) spectroscopy to confirm the perfect mirror-image relationship if comparing against the synthesized D-enantiomer, ensuring no racemization occurred during the alkaline acylation[4].

  • Crystal Selection : Examine the granular crystals under a polarized light microscope. Select a single crystal with well-defined faces, appropriate dimensions, and no visible twinning or lattice defects.

  • X-Ray Diffraction : Mount the crystal on an X-ray diffractometer. Solve and refine the structure to confirm the P21​21​21​ space group and the characteristic 83(1)° dihedral angle between the carboxylic and amide planes[1].

Table 2: Physicochemical and Spectroscopic Properties
PropertyValueAnalytical Method
Chemical Formula C8​H13​NO3​ Elemental Analysis
Exact Mass [M+H]+ 172.0976 m/z MALDI-TOF-MS[3]
Exact Mass [M+Na]+ 194.0800 m/z MALDI-TOF-MS[3]
Physical Appearance Colorless granular crystalsVisual Inspection[3]
Typical Yield > 90%Gravimetric Analysis[3]

References

  • X-ray structure and computational study for N-acryloyl-L-valine, a versatile monomer for preparing smart drug delivery carriers. Journal of Molecular Structure.
  • Stereochemistry induced differential cell behaviours on chiral polymer surfaces. The Royal Society of Chemistry.
  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes.
  • Stereochemistry triggered differential cell behaviours on chiral polymer surfaces. Wangxing Lab.

Sources

Foundational

Thermodynamic Profiling of Poly(N-acryloyl-L-valine) Aqueous Solutions: Mechanisms, Phase Transitions, and Experimental Methodologies

As a Senior Application Scientist specializing in stimuli-responsive polymers, I have found that the successful translation of smart materials from the bench to clinical applications hinges entirely on a rigorous underst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in stimuli-responsive polymers, I have found that the successful translation of smart materials from the bench to clinical applications hinges entirely on a rigorous understanding of their thermodynamic behavior. Poly(N-acryloyl-L-valine) (PNALV) represents a highly versatile class of polyelectrolytes that exhibit dual responsiveness to both pH and temperature.

This technical guide provides an in-depth analysis of the thermodynamic properties of PNALV aqueous solutions, detailing the mechanistic causality behind its phase transitions, and outlining field-proven experimental workflows for its characterization.

Mechanistic Foundations of PNALV Thermodynamics

The macroscopic behavior of PNALV in aqueous media—specifically its Lower Critical Solution Temperature (LCST) and pH-dependent swelling—is governed by a delicate balance of microscopic thermodynamic forces. The polymer backbone features ionizable carboxylate groups and hydrophobic isopropyl moieties derived from the L-valine residue.

At lower temperatures, the dissolution of PNALV is thermodynamically favored due to exothermic hydrogen bonding ( ΔH<0 ) between water molecules and the polymer's amide and carboxyl groups. However, water molecules must adopt highly ordered, cage-like structures around the hydrophobic isopropyl groups, resulting in a significant entropic penalty. As thermal energy increases, these hydrogen bonds weaken. The system minimizes its free energy ( ΔG<0 ) by shedding this structured hydration shell into the bulk solvent. This massive increase in entropy ( ΔS>0 ) overcomes the endothermic enthalpy of dehydration, driving the polymer chains to collapse into a globule state via hydrophobic interactions.

Furthermore, the protonation thermodynamics of PNALV are highly distinctive. Compared with polymers possessing an L-leucine moiety, PNALV exhibits a wider decreasing linearity of the basicity constant ( logK ) in relation to the degree of protonation ( α ), reaching a distinct minimum at α=0.65 (1)[1]. At this critical threshold, a sharp endothermic peak emerges, validating the presence of hydrophobic interactions as the macromolecule adopts a compact coil conformation and releases structured water molecules[1].

PhaseTransition A PNALV in Aqueous Solution (T < LCST) B Temperature Increase (Thermal Stimulus) A->B C Disruption of Hydrogen Bonds (Water-Amide) B->C D Hydrophobic Interactions Dominate (Valine Isopropyl Groups) B->D E Release of Hydration Water (ΔS > 0, Endothermic) C->E D->E F Coil-to-Globule Transition (Phase Separation) E->F Gibbs Free Energy ΔG < 0

Thermodynamic logic of PNALV coil-to-globule phase transition.

Experimental Methodologies for Thermodynamic Characterization

Measuring thermodynamic parameters is not merely about running an instrument; it requires strict control over the microenvironment (pH, ionic strength, concentration) to isolate specific molecular interactions. Below are the self-validating protocols I utilize to profile PNALV.

Workflow S1 Polymer Synthesis (RAFT / Free Radical) S2 Sample Preparation (Aqueous Solutions, pH Adjustment) S1->S2 M1 Potentiometric Titration (Determine log K vs α) S2->M1 M2 UV-Vis Turbidimetry (Determine LCST / Cloud Point) S2->M2 M3 Microcalorimetry (DSC) (Measure ΔH and ΔS) S2->M3 D1 Protonation Thermodynamics M1->D1 D2 Phase Boundary Mapping M2->D2 D3 Enthalpy/Entropy Quantification M3->D3

Comprehensive workflow for characterizing PNALV thermodynamic properties.

Protocol 1: Potentiometric Titration for Protonation Thermodynamics

Causality: By measuring the pH response to titrant addition at multiple temperatures in a constant ionic strength medium, we can extract the enthalpy and entropy of protonation using the van 't Hoff equation.

  • Preparation: Prepare a 0.01 M solution of PNALV in 0.1 M NaCl. The NaCl background is critical to maintain constant activity coefficients throughout the titration.

  • Equilibration: Place the solution in a thermostated, water-jacketed vessel at 25.0 ± 0.1 °C. Purge continuously with nitrogen gas to prevent atmospheric CO2 from forming carbonic acid, which would skew the basicity calculations.

  • Titration: Titrate with standardized 0.1 M NaOH or HCl using an automated titrator.

  • Validation & Analysis: Calculate the degree of protonation ( α ) and the apparent basicity constant ( logK ) at each injection. A self-validating check is the identification of the thermodynamic minimum at α=0.65 .

Protocol 2: Cloud-Point Determination via UV-Vis Turbidimetry

Causality: Phase separation alters the refractive index of the solution, causing macroscopic light scattering. Measuring transmittance at a non-absorbing wavelength provides a highly reproducible observation of the microscopic coil-to-globule transition.

  • Preparation: Prepare a 1.0 g/L aqueous solution of PNALV. Adjust to the desired pH.

  • Setup: Place the sample in a magnetically stirred, Peltier-controlled UV-Vis cuvette. The stirring ensures thermal homogeneity.

  • Execution: Monitor transmittance at λ=600 nm (a wavelength where neither the solvent nor the polymer absorbs light) while heating at a constant rate of 0.5 °C/min (2)[2].

  • Validation: Record the cloud point as the temperature corresponding to a 20% decrease in initial transmittance. Run a cooling cycle to check for thermal hysteresis.

Protocol 3: Differential Scanning Calorimetry (DSC)

Causality: DSC directly quantifies the heat absorbed during the disruption of polymer-water hydrogen bonds and the subsequent formation of intra/intermolecular hydrophobic interactions.

  • Preparation: Load ~0.5 mL of a concentrated PNALV solution (5-10 mg/mL) into the sample cell of a Nano-DSC. Load the exact matching buffer into the reference cell to subtract solvent heat capacity.

  • Pressurization: Apply an external pressure of 3.0 atm to the cells to prevent micro-bubble formation (degassing) during heating, which causes baseline artifacts.

  • Execution: Scan from 10 °C to 60 °C at a heating rate of 1.0 °C/min.

  • Analysis: Integrate the sharp endothermic peak to determine the calorimetric enthalpy ( ΔHcal​ ).

Quantitative Thermodynamic Data Summary

The table below synthesizes the core thermodynamic parameters of PNALV aqueous solutions, providing a reference matrix for formulation scientists.

Thermodynamic ParameterObserved Value / BehaviorEnvironmental DependencyMechanistic Implication
Basicity Constant ( logK ) Minimum α=0.65 0.1 M NaCl, varying temperaturesIndicates the onset of a compact coil conformation driven by hydrophobic interactions[1].
Hydrogel Collapse Threshold pH 4.0Aqueous media, T< LCSTComplete macroscopic shrinking; critical for the pulsed release of basic drugs[3].
Phase Transition Driving Force ΔS>0 (Entropy-driven)Temperature increaseRelease of structured hydration water from isopropyl groups into the bulk solvent[1].
Cloud Point / LCST Tunable (~32 °C with Nip units)Polymer concentration, ionic strengthMarks the coil-to-globule transition; corresponds to the endothermic peak in DSC[4].
Applications in Advanced Therapeutics

Understanding the thermodynamics of PNALV directly translates to advanced drug delivery system design.

Pulsed Drug Release: Anionic hydrogels synthesized from PNALV demonstrate a complete macroscopic collapse at a critical pH of 4.0, which directly correlates with the thermodynamic properties of the free polymer chains in aqueous solution (3)[3]. This sharp, thermodynamically driven phase transition is leveraged for the pulsed release of basic antidepressants, such as paroxetine and duloxetine, where the physical state of the polymer dictates the diffusion kinetics of the payload[3].

Nanocomposite Scaffolds: Furthermore, the thermosensitive properties of PNALV limit the allowable temperature rise above its LCST during functionalization. This boundary condition has driven the development of green reduction processes (e.g., utilizing NaBH4) to embed antibacterial silver nanoparticles within the hydrogel matrix without triggering an undesired, permanent collapsed state (4)[4].

References
  • Casolaro, Mario. "Thermodynamics of multiple stimuli-responsive polyelectrolytes with complexing ability towards the copper (III) iron." Reactive Polymers (1994). 1

  • "Solution Properties of Hydrophobically Modified Copolymers of N-Isopropylacrylamide and N-Glycine Acrylamide: A Study by Microcalorimetry and Fluorescence Spectroscopy." Macromolecules - ACS Publications (2000). 2

  • "Pulsed release of antidepressants from nanocomposite hydrogels." OAText (2017). 3

  • "Antibacterial Properties of Silver Nanoparticles Embedded on Polyelectrolyte Hydrogels Based on α-Amino Acid Residues." MDPI (2018). 4

Sources

Exploratory

Poly(N-acryloyl-L-valine) (PAVAL): Mechanistic Insights into Hydrogen Bonding and Stimuli-Responsive Self-Assembly

Executive Summary Poly(N-acryloyl-L-valine) (PAVAL) represents a highly versatile class of stimuli-responsive polymers. Derived from the amino acid L-valine, this polymer integrates chiral centers, hydrophobic isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Poly(N-acryloyl-L-valine) (PAVAL) represents a highly versatile class of stimuli-responsive polymers. Derived from the amino acid L-valine, this polymer integrates chiral centers, hydrophobic isopropyl groups, and dual hydrogen-bonding motifs (amide and carboxylic acid) into a single macromolecular architecture. This whitepaper provides an in-depth technical analysis of the hydrogen bonding behavior in PAVAL, exploring its thermodynamic phase transitions, self-assembly mechanisms, and applications in advanced drug delivery and chiral chromatography.

Mechanistic Foundations of Hydrogen Bonding

The structural uniqueness of the N-acryloyl-L-valine (AVAL) monomer lies in its capacity for highly ordered, stereospecific interactions. The monomer itself () forms a crystalline structure characterized by an approximately planar conformation that is 1[1].

Upon polymerization, these hydrogen-bonding networks become heavily dependent on the microenvironment. In aqueous solutions, the polymer exhibits a delicate balance between polymer-water (hydration) and polymer-polymer (aggregation) hydrogen bonds. The isopropyl side chain of the L-valine residue introduces a hydrophobic microenvironment that cooperates with the hydrogen-bonding network. As temperature increases, the highly ordered water molecules surrounding the hydrophobic isopropyl groups and the amide hydrogen bonds are disrupted. This 1 is an entropy-driven process ( ΔS>0 ) that triggers a macroscopic coil-to-globule phase transition[1].

Thermodynamics of Protonation and Phase Transition

The stimuli-responsive nature of PAVAL is profoundly influenced by pH. The thermodynamics of protonation of the carboxylate groups in PAVAL reveals a distinctive polyelectrolyte behavior. Potentiometric titrations demonstrate a1[1].

Crucially, this linearity reaches a minimum at a2[1][2]. At this threshold, the reduction in electrostatic repulsion allows the hydrophobic interactions of the isopropyl groups and the intra/inter-molecular hydrogen bonding of the amide groups to dominate. This results in a sharp endothermic peak—detectable via microcalorimetry—indicating the release of bound water molecules and the 2[1][2].

PhaseTransition A Extended Coil State (High pH / Below LCST) B Polymer-Water H-Bonds (Hydration Shell Intact) A->B C Stimulus Applied (Temp Increase / pH Drop) B->C D H-Bond Disruption & Water Release (ΔS > 0) C->D E Intra/Inter-Polymer H-Bonds & Hydrophobic Collapse D->E F Compact Globule State (Low pH / Above LCST) E->F

Thermodynamic pathway of PAVAL coil-to-globule transition driven by H-bond dynamics.

Quantitative Data Summary

The following table synthesizes the core physicochemical and thermodynamic properties governing PAVAL's hydrogen bonding behavior.

PropertyValue / DescriptionSource
Empirical Formula (Monomer) C8H13NO3
Molecular Weight (Monomer) 171.19 g/mol
Critical Degree of Protonation ( α ) ~0.65 - 0.66[1][2]
Primary H-Bond Acceptors C=O (Amide), C=O (Carboxyl)[1]
Primary H-Bond Donors N-H (Amide), O-H (Carboxyl)[1]
Phase Transition Triggers pH drop (protonation) or Temperature increase[2]

Experimental Workflows: Synthesis & Self-Validating Protocols

To accurately characterize the hydrogen-bonding dynamics of PAVAL, experimental designs must eliminate artifacts caused by high dispersity or residual unreacted monomers. The following protocols establish a self-validating system for synthesizing and analyzing PAVAL.

Protocol 1: Synthesis and Controlled Polymerization of AVAL

Causality: Traditional free radical polymerization yields polymers with high dispersity ( Đ>1.5 ). Broad molecular weight distributions confound thermodynamic measurements, as shorter chains exhibit different hydration dynamics than longer chains. Utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization ensures uniform chain lengths, making subsequent hydrogen-bonding analyses precise and reproducible.

  • Monomer Synthesis: 3 at 0 °C under vigorous stirring to form the AVAL monomer[3][4].

  • Purification: Extract the unreacted acid by precipitating the product in an ethanol-acetone mixture (1:5 v/v). Lyophilize to obtain pure AVAL powder[4].

  • RAFT Polymerization: Polymerize AVAL using a suitable chain transfer agent (e.g., 3-mercaptopropionic acid) and an initiator in a controlled thermal environment[5].

  • Isolation: Dialyze the resulting polymer against deionized water for 72 hours to remove residual monomer and CTA, followed by freeze-drying.

Protocol 2: Spectroscopic & Calorimetric Validation of Hydrogen Bonding

Causality: A single analytical technique cannot definitively prove the transition from polymer-water to polymer-polymer hydrogen bonds. A multi-modal approach is required: NMR tracks the specific proton environments, FTIR monitors bond stretching frequencies, and DSC quantifies the thermodynamic energy of the transition.

  • Variable-Temperature 1 H NMR (VT-NMR): Dissolve pure PAVAL in D2O. Gradually increase the temperature from 20 °C to 70 °C. Monitor the chemical shift of the amide proton. An upfield shift confirms the dissociation of polymer-water hydrogen bonds and the formation of polymer-polymer hydrogen bonds.

  • Attenuated Total Reflectance FTIR (ATR-FTIR): Analyze the lyophilized polymer at varying pH levels. Track the Amide I band (C=O stretching, ~1650 cm −1 ) and Amide II band (N-H bending, ~1540 cm −1 ). Peak broadening and shifting to lower wavenumbers indicate the strengthening of intermolecular hydrogen networks during the coil-to-globule transition.

  • Differential Scanning Calorimetry (DSC): Subject the hydrated polymer sample to a controlled heating ramp. Identify the sharp endothermic peak corresponding to the disruption of the hydration shell and the release of water molecules ( ΔS>0 )[1].

ProtocolWorkflow S1 RAFT Polymerization (Controls Chain Length) S2 Dialysis & Lyophilization (Isolates Pure PAVAL) S1->S2 S3 Variable-Temp 1H NMR (Tracks Amide Proton Shift) S2->S3 S4 FTIR Spectroscopy (Monitors C=O / N-H Stretch) S2->S4 S5 Differential Scanning Calorimetry (Quantifies Endothermic Peaks) S2->S5 S6 H-Bonding Network Validation & Mapping S3->S6 S4->S6 S5->S6

Self-validating experimental workflow for characterizing PAVAL hydrogen bonding.

Applications in Advanced Therapeutics and Separation Science

The highly specific hydrogen-bonding and chiral recognition capabilities of PAVAL have driven its adoption in several advanced fields:

  • Chiral Separation: 5. The stereospecific hydrogen bonding allows for the baseline separation of racemic mixtures, such as 3,5-dinitrobenzoylamino isopropyl esters[5].

  • Smart Drug Delivery: Cross-linked PAVAL hydrogels exhibit exceptional biocompatibility and stimuli-responsiveness. The carboxylic acid groups form hydrogen bonds with mucosal glycoproteins, enhancing tissue adhesion. Furthermore, these6. Upon encountering the acidic microenvironment of tumor tissues, the polymer undergoes its characteristic phase transition, releasing the drug payload "on demand"[1][2][6].

Sources

Protocols & Analytical Methods

Method

Application Note: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of N-Acryloyl-L-Valine

Executive Summary & Mechanistic Rationale Amino acid-based polymers, specifically those derived from N-acryloyl-L-valine (AVAL), represent a highly versatile class of biomimetic materials. Poly(AVAL) exhibits dual-respon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Amino acid-based polymers, specifically those derived from N-acryloyl-L-valine (AVAL), represent a highly versatile class of biomimetic materials. Poly(AVAL) exhibits dual-responsive behaviors—undergoing conformational changes in response to both temperature and pH—making it an ideal candidate for targeted drug delivery, chiral recognition, and smart nanomaterials .

To harness these properties effectively, the polymer architecture must be strictly controlled. We employ Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization rather than conventional free-radical polymerization.

  • The Causality of RAFT: By introducing a thiocarbonylthio Chain Transfer Agent (CTA), the system establishes a rapid dynamic equilibrium between active propagating radicals and dormant polymer chains. This minimizes bimolecular termination events, ensuring that all chains grow simultaneously. The result is a predictable molecular weight ( Mn​ ), a narrow dispersity (PDI < 1.2), and high end-group fidelity, which is strictly required for subsequent block copolymerization .

System Design & Quantitative Formulation

The successful RAFT polymerization of AVAL relies on the precise stoichiometric ratio of Monomer to CTA to Initiator ([M]:[CTA]:[I]).

Causality of Formulation: We utilize a [M]:[CTA]:[I] ratio of 100:1:0.1. The low initiator concentration relative to the CTA (10 mol%) is a deliberate design choice. It ensures that the vast majority of polymer chains are initiated by the fragmentation of the CTA rather than the primary radical, thereby minimizing the fraction of "dead" (unfunctionalized) polymer chains and preserving the living character of the system .

Table 1: Standard Reagent Formulation for Poly(AVAL) Synthesis
ComponentChemical IdentityRoleEquivalentsMass / Volume
Monomer (M) N-Acryloyl-L-valine (AVAL)Backbone building block1001.71 g (10.0 mmol)
CTA 4-Cyanopentanoic acid dithiobenzoate (CPADB)Chain Transfer Agent127.9 mg (0.1 mmol)
Initiator (I) Azobisisobutyronitrile (AIBN)Thermal Radical Source0.11.64 mg (0.01 mmol)
Solvent N,N-Dimethylformamide (DMF)Anhydrous Reaction MediumN/A5.0 mL

Experimental Execution: Step-by-Step Protocol

RAFT_Workflow A Reagent Formulation [M]:[CTA]:[I] = 100:1:0.1 B Deoxygenation (Freeze-Pump-Thaw x3) A->B Transfer to Schlenk tube C Polymerization (70°C, DMF, 24h) B->C Seal under vacuum D Quenching (Liquid N2 & Air) C->D Target conversion E Purification (Precipitation in Ether) D->E Remove unreacted monomer F Validation (1H NMR & SEC) E->F Isolate Poly(AVAL)

Workflow for the RAFT polymerization of N-acryloyl-L-valine with validation steps.
Phase 1: Reagent Preparation & Deoxygenation
  • Preparation: Dissolve AVAL (1.71 g), CPADB (27.9 mg), and AIBN (1.64 mg) in 5.0 mL of anhydrous DMF within a 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Deoxygenation (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent diradical that rapidly scavenges primary and propagating radicals, leading to severe inhibition periods and dead polymer chains. Freezing the solvent in liquid nitrogen allows the vacuum to pull headspace oxygen without evaporating the DMF. Thawing releases dissolved oxygen from the lattice.

Phase 2: Polymerization & Quenching
  • Thermal Initiation: Backfill the Schlenk tube with ultra-pure Argon, seal it tightly, and immerse it in a pre-heated oil bath at 70 °C under constant stirring.

    • Causality: 70 °C provides the optimal thermal energy for AIBN to decompose into primary radicals at a steady, controlled rate (half-life of ~5 hours), ensuring a continuous but low concentration of active radicals.

  • Kinetic Sampling: Using an air-tight syringe purged with Argon, extract 0.1 mL aliquots at t= 2, 4, 8, 12, and 24 hours for kinetic validation.

  • Quenching: After 24 hours, halt the polymerization by flash-cooling the Schlenk tube in liquid nitrogen and exposing the solution to ambient air.

    • Causality: Rapid cooling instantly drops the thermal energy below the AIBN decomposition threshold, while oxygen exposure permanently scavenges any remaining propagating radicals, definitively stopping chain growth.

Phase 3: Purification
  • Precipitation: Dilute the quenched mixture with 5 mL of THF and precipitate dropwise into 200 mL of cold diethyl ether under vigorous stirring.

  • Isolation: Collect the pinkish polymer precipitate via vacuum filtration. Dissolve in minimal THF and re-precipitate into diethyl ether twice more to remove trace unreacted monomer and residual DMF. Dry under vacuum at 40 °C for 24 hours.

In-Process Validation & Expected Results

A robust protocol must be a self-validating system . To prove that the RAFT polymerization of AVAL proceeded via a "living" mechanism rather than uncontrolled free-radical propagation, the kinetic aliquots must form a closed-loop feedback system.

The Self-Validating Feedback Loop:

  • 1 H NMR Spectroscopy: Analyze each aliquot to calculate monomer conversion. Compare the integration of the disappearing vinyl protons of AVAL ( δ 5.6–6.2 ppm) against the stable isopropyl methyl protons of the valine side chain ( δ 0.8–1.0 ppm).

  • Size Exclusion Chromatography (SEC): Measure the Mn​ and PDI of each aliquot.

  • Validation Criteria: The system is validated only if the plot of Mn​ versus conversion is strictly linear, and the SEC traces shift to higher molecular weights unimodally without tailing (PDI < 1.2). A deviation from linearity indicates system failure (e.g., oxygen contamination leading to irreversible termination).

Table 2: Expected Kinetic Validation Data for Poly(AVAL)
Time (h)Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )Dispersity (PDI)
2152,8002,9501.08
4325,7005,8001.09
85810,20010,4001.11
127513,10013,0501.13
249216,00015,8001.15

Advanced Application: Dual-Responsive Self-Assembly

Because the RAFT process preserves the thiocarbonylthio end-group, the synthesized Poly(AVAL) can be utilized as a macro-CTA to grow a hydrophilic block (e.g., Poly(N,N-dimethylacrylamide)), yielding an amphiphilic block copolymer.

Poly(AVAL) segments are uniquely responsive to both temperature and pH. At low pH (2–5), the carboxylic acid groups are protonated, rendering the block hydrophobic. Above the Critical Micelle Temperature (CMT), these block copolymers self-assemble into well-defined micelles. Furthermore, these transient structures can be permanently "locked" by introducing a cationic polymer (e.g., PVBTAC) that forms an interpolyelectrolyte complex with the anionic AVAL core .

Self_Assembly U Unimers (Dispersed) M Micelles (Assembled) U->M T > CMT & pH 2-5 M->U T < CMT or pH > 5 L Locked Micelles (Complexed) M->L Add Cationic Polymer L->M Add 0.3 M NaCl

Logic of dual-responsive self-assembly and interpolyelectrolyte locking of Poly(AVAL).

References

  • Title: Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization Source: Polymer Chemistry (2018) URL: [Link]

  • Title: Aqueous RAFT Synthesis of Micelle-Forming Amphiphilic Block Copolymers Containing N-Acryloylvaline. Dual Mode, Temperature/pH Responsiveness, and “Locking” of Micelle Structure through Interpolyelectrolyte Complexation Source: Macromolecules (2007) URL: [Link]

  • Title: Dual Thermoresponsive Boc-Lysine-Based Acryl Polymer: RAFT Kinetics and Anti-Protein-Fouling of Its Zwitterionic Form Source: Macromolecules (2022) URL: [Link]

Application

Application Note: Poly(N-acryloyl-L-valine) as a Polymeric Chiral Stationary Phase for HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Insights The resolution of enantiomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Insights

The resolution of enantiomers remains a critical bottleneck in pharmaceutical development, where the stereochemistry of an active pharmaceutical ingredient (API) dictates its pharmacodynamics and toxicity. Polymeric chiral stationary phases (CSPs) derived from amino acids provide highly structured, multivalent environments for chiral recognition. Among these, poly(N-acryloyl-L-valine) and its derivatives (e.g., N-acryloyl-L-valine N'-methylamide) covalently grafted onto silica gel have emerged as highly selective and robust CSPs for High-Performance Liquid Chromatography (HPLC) [1].

The Causality of Chiral Recognition

The efficacy of poly(N-acryloyl-L-valine) as a CSP is not merely a function of its chirality, but of its polymeric architecture and specific functional groups:

  • Hydrogen Bonding Network: The amide linkages within the polymer backbone and the terminal groups act as primary hydrogen bond donors and acceptors. In non-polar mobile phases, these sites interact strongly with polar functional groups on the analytes [2].

  • Steric Hindrance: The bulky isopropyl side chain of the L-valine moiety creates a rigid, asymmetric steric barrier. This forces racemic analytes into distinct spatial orientations during the transient diastereomeric complex formation.

  • Polymeric Amplification: Unlike monomeric CSPs, linear chiral polymers form ordered secondary structures (such as helices or pseudo-helices). The cooperative effect of adjacent chiral centers along the polymer chain exponentially amplifies enantioselectivity [3].

  • Stimuli-Responsiveness: Advanced derivatives, such as poly(N-acryloyl-L-valine N'-methylamide), exhibit temperature-responsive phase transitions. This allows for the tuning of hydrophobicity and chiral recognition capability simply by altering the column temperature in aqueous liquid chromatography [1].

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of chiral recognition within the column, highlighting the divergence in transient complex stability that leads to baseline resolution.

G A Racemic Mixture B Poly(N-acryloyl-L-valine) Silica CSP A->B Injection C Transient Complex 1 (Lower Affinity) B->C H-Bonding & Sterics D Transient Complex 2 (Higher Affinity) B->D H-Bonding & Sterics E Early Eluting Enantiomer C->E Fast Desorption F Late Eluting Enantiomer D->F Slow Desorption

Mechanistic workflow of enantiomeric separation using poly(N-acryloyl-L-valine) CSP.

Experimental Protocols

To ensure a self-validating system, the following protocols detail the end-to-end process from CSP synthesis to chromatographic resolution.

Protocol A: Synthesis and Silica Grafting of Poly(N-acryloyl-L-valine)

Scientific Rationale: Covalent immobilization of the polymer onto silica gel via a chain transfer agent prevents CSP leaching under high-pressure flow, ensuring long-term column stability and reproducible retention times.

  • Monomer Synthesis: React L-valine with acryloyl chloride in an aqueous NaOH solution (Schotten-Baumann conditions) at 0–5 °C. Causality: The strictly controlled low temperature prevents the racemization of the L-valine stereocenter during acylation.

  • Silica Functionalization: Reflux bare porous silica gel (5 µm, 120 Å) with 3-mercaptopropyltrimethoxysilane in dry toluene for 24 hours to yield thiol-functionalized silica.

  • Surface-Initiated Polymerization:

    • Disperse the thiol-functionalized silica in anhydrous N,N-dimethylformamide (DMF).

    • Add the N-acryloyl-L-valine monomer and azobisisobutyronitrile (AIBN) as the radical initiator.

    • Purge with Nitrogen for 30 minutes, then heat to 60 °C for 24 hours. Causality: The surface-bound thiol groups act as chain transfer agents, ensuring the polymer chains grow directly from the silica surface rather than forming unbound homopolymers in the bulk solution.

  • End-Capping: Wash the grafted silica extensively with methanol and water. Resuspend in toluene and react with hexamethyldisilazane (HMDS) at 80 °C for 6 hours to cap residual silanols.

Protocol B: High-Pressure Slurry Packing

Scientific Rationale: A uniform stationary phase bed is critical to minimize eddy diffusion (the A-term in the van Deemter equation) and maximize theoretical plate counts.

  • Suspend 3.0 g of the grafted CSP in 25 mL of a balanced-density solvent (e.g., chloroform/methanol, 80:20 v/v) to prevent particle settling during packing.

  • Sonicate the slurry for 10 minutes to disrupt agglomerates.

  • Transfer immediately to a stainless-steel packing reservoir attached to an empty HPLC column hardware (250 mm × 4.6 mm i.d.).

  • Pack using a pneumatic amplifier pump at 6,000 psi using methanol as the displacement solvent. Maintain pressure for 30 minutes.

  • Gradually depressurize over 5 minutes to prevent bed shock, then condition the column with the target mobile phase at 0.5 mL/min for 4 hours.

Protocol C: HPLC Method Development Workflow
  • Mobile Phase Selection: Prepare a normal-phase mixture of n-Hexane and Isopropanol (IPA) (e.g., 80:20 v/v). Causality: Non-polar environments strengthen the hydrogen-bonding interactions between the analyte and the CSP, which are the primary drivers of chiral recognition.

  • System Setup: Set the column oven to 25 °C and the flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase at a concentration of 1 mg/mL. Inject 5 µL.

  • Optimization: If peak tailing occurs, add 0.1% trifluoroacetic acid (TFA) for acidic analytes or 0.1% diethylamine (DEA) for basic analytes to suppress secondary interactions with any un-capped silanols.

Quantitative Data Presentation

The following table summarizes expected chromatographic performance for model analytes using a poly(N-acryloyl-L-valine) grafted silica column under normal-phase conditions.

Analyte ClassSpecific AnalyteMobile Phase (Hexane:IPA)Flow Rate (mL/min)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )
Derivatized Amino Acid N-3,5-Dinitrobenzoyl-DL-leucine80:201.02.151.582.45
Derivatized Amino Acid N-3,5-Dinitrobenzoyl-DL-phenylalanine80:201.03.101.693.10
Beta-Blocker DL-Propranolol90:101.04.501.201.55
Aryl Propionic Acid (NSAID) DL-Ibuprofen95:5 (+0.1% TFA)1.01.851.151.25

Note: k1​ represents the retention factor of the first eluting enantiomer. Selectivity ( α ) = k2​/k1​ .

Troubleshooting & Field Insights

  • Loss of Resolution Over Time: This is typically caused by the accumulation of strongly retained impurities blocking the chiral cavities, rather than polymer degradation. Solution: Flush the column with 100% polar protic solvent (e.g., Methanol or Ethanol) at a low flow rate (0.2 mL/min) overnight to disrupt strong hydrogen bonds and elute contaminants.

  • Inadequate Selectivity ( α<1.1 ): If the analytes co-elute, the hydrogen bonding might be suppressed by a mobile phase that is too polar. Solution: Decrease the concentration of the polar modifier (IPA) by 5% increments. Alternatively, convert the analyte to a more rigid derivative (e.g., via 3,5-dinitrobenzoylation) to enhance π-π interactions and steric clashes with the L-valine side chain.

References

  • Akira Dobashi, et al. "Enantiomer separation by aqueous liquid chromatography using chiral stationary phases in which temperature-responsive polymers derived from acryloyl-L-valine N-methylamide were bound on silica gel supports." ResearchGate. Available at:[Link]

  • "Controlled Synthesis of Amino Acid-Based pH-Responsive Chiral Polymers and Self-Assembly of Their Block Copolymers." Langmuir - ACS Publications. Available at:[Link]

  • "Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms." PMC. Available at:[Link]

Method

Application Note: Enantioseparation Using N-Acryloyl-L-valine Molecularly Imprinted Polymers

Audience: Researchers, scientists, and drug development professionals. Abstract The separation of enantiomers is a critical challenge in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The separation of enantiomers is a critical challenge in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Molecularly Imprinted Polymers (MIPs) offer a robust and highly selective platform for chiral separations.[1][2] This application note details the synthesis and application of a chiral Molecularly Imprinted Polymer using N-acryloyl-L-valine (NAV) as a functional monomer for the enantioseparation of a model racemic compound. By leveraging the inherent chirality of the L-valine moiety, NAV-based MIPs create stereoselective recognition sites, leading to effective separation of enantiomers. We provide a comprehensive guide covering the underlying principles of chiral recognition, detailed step-by-step protocols for polymer synthesis and chromatographic evaluation, and guidance on data interpretation.

Principle of Chiral Recognition with NAV-MIPs

Molecular imprinting is a technique used to create synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functionality to a template molecule.[3] When applied to enantioseparation, one enantiomer of a chiral compound is used as the template. The resulting polymer will have a higher affinity for the template enantiomer compared to its counterpart.

The use of a chiral functional monomer , such as N-acryloyl-L-valine, introduces an additional layer of stereochemical bias into the imprinting process. The mechanism relies on a "three-point interaction model," which is crucial for effective chiral recognition.[4]

During the pre-polymerization step, the chiral functional monomer (NAV), the template enantiomer, and a cross-linking monomer self-assemble in a porogenic solvent. This assembly is stabilized by non-covalent interactions like hydrogen bonding, ionic interactions, and van der Waals forces.[3]

  • Interaction Point 1 (Ionic/H-bond): The carboxylic acid group on NAV can interact with a basic functional group (e.g., an amine) on the template.

  • Interaction Point 2 (H-bond/Amide): The amide group of NAV provides a site for hydrogen bonding.

  • Interaction Point 3 (Steric/Hydrophobic): The chiral isopropyl group of the valine residue creates a specific steric environment. This chiral side chain forces the template molecule into a particular orientation within the pre-polymerization complex, enhancing the overall enantioselectivity of the final polymer.

After polymerization, the template is removed, leaving behind chiral cavities that are not only shaped for the template but are also inherently chiral due to the fixed orientation of the L-valine residues. When a racemic mixture is introduced, the imprinted enantiomer will have a more stable, multi-point interaction with the cavity, leading to longer retention times in a chromatographic setup.[5]

G cluster_0 Step 1: Pre-Polymerization Complex Formation cluster_1 Step 2: Polymerization cluster_2 Step 3: Template Removal cluster_3 Step 4: Chiral Recognition & Separation Template { (S)-Template}|{ Chiral Center} Complex Self-Assembled Complex Template->Complex Ionic/ H-Bond NAV { N-Acryloyl-L-valine (NAV)}| Chiral Monomer NAV->Complex Steric/ H-Bond Crosslinker Cross-linker (EGDMA) Crosslinker->Complex Solubilizes Polymer Rigid Polymer Matrix (MIP) Complex->Polymer Initiator (AIBN) Heat/UV Cavity Chiral Recognition Cavity Polymer->Cavity Washing Separated Separated Enantiomers Cavity->Separated S_Enantiomer (S)-Enantiomer (Strong Binding) S_Enantiomer->Cavity 3-Point Fit R_Enantiomer (R)-Enantiomer (Weak Binding) R_Enantiomer->Cavity Mismatch

Figure 1: Mechanism of chiral recognition using NAV-MIPs.

Application Protocol: Synthesis of NAV-MIP for (S)-Propranolol

This protocol describes the synthesis of a molecularly imprinted polymer for the chiral separation of propranolol, using (S)-propranolol as the template. A non-imprinted polymer (NIP) must be synthesized in parallel under identical conditions, but without the template molecule, to serve as a crucial control.[6]

Part A: Materials and Reagents

ReagentSupplierGrade
(S)-Propranolol hydrochlorideSigma-Aldrich≥98.0%
N-acryloyl-L-valine (NAV)Custom Synthesis / Sigma-Aldrich≥98.0%
Ethylene glycol dimethacrylate (EGDMA)Sigma-Aldrich98%
2,2'-Azobisisobutyronitrile (AIBN)Sigma-Aldrich98%
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Acetic Acid, GlacialFisher ScientificACS Grade

Part B: Synthesis of the (S)-Propranolol Imprinted Polymer (MIP)

Causality: The molar ratio of template:monomer:cross-linker is a critical parameter. An excess of functional monomer ensures complete complexation with the template, while a high cross-linker concentration creates a rigid, permanent porous structure.[3] Acetonitrile is chosen as the porogen as it facilitates the necessary hydrogen bonding interactions for complex formation.[7]

  • Template-Monomer Complexation:

    • In a thick-walled glass tube, dissolve 0.5 mmol of (S)-propranolol hydrochloride and 2.0 mmol of N-acryloyl-L-valine (NAV) in 15 mL of acetonitrile.

    • Sonicate the mixture for 15 minutes to ensure complete dissolution and facilitate the formation of the template-monomer complex.

    • Allow the solution to stand at room temperature for 1 hour.

  • Addition of Cross-linker and Initiator:

    • Add 10.0 mmol of EGDMA (the cross-linker) to the solution.

    • Add 0.1 mmol of AIBN (the radical initiator).

  • Polymerization:

    • Deoxygenate the solution by purging with nitrogen gas for 10 minutes. Oxygen can inhibit free-radical polymerization.

    • Seal the glass tube under vacuum.

    • Place the sealed tube in a water bath or heating block at 60°C for 24 hours to initiate polymerization.[7]

  • Post-Polymerization:

    • After 24 hours, a solid, white polymer block should have formed.

    • Carefully break the glass tube to retrieve the polymer.

Part C: Synthesis of the Non-Imprinted Polymer (NIP)

  • Repeat the exact procedure described in Part B, but omit the addition of (S)-propranolol hydrochloride . The NIP serves as a baseline to quantify the specific binding effects created by the imprinting process. Any chiral separation observed on the NIP would be due to non-specific interactions with the polymer backbone or the chiral monomer itself, rather than the imprinted cavities.

Part D: Polymer Processing and Column Packing

  • Grinding and Sieving:

    • Grind the bulk MIP and NIP polymers into a fine powder using a mortar and pestle.

    • Sieve the particles to obtain a uniform size fraction, typically 25-45 µm, for optimal HPLC packing and performance. Irregular particle sizes can lead to high backpressure and poor peak shape.[2]

  • Column Packing:

    • Prepare a slurry of the sieved polymer particles (approx. 1.5 g) in methanol.

    • Pack the slurry into a stainless-steel HPLC column (e.g., 150 mm x 4.6 mm) using a high-pressure slurry packer.[8] This method ensures a dense, homogenous packed bed, which is critical for chromatographic efficiency.

Protocol: Chromatographic Evaluation and Data Analysis

This section outlines the procedure for evaluating the enantioselective properties of the packed MIP and NIP columns.

Part A: HPLC System and Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: The user-packed MIP or NIP column (150 mm x 4.6 mm).

  • Mobile Phase: Acetonitrile / Acetic Acid (99:1, v/v). Rationale: A polar aprotic solvent like acetonitrile is used to minimize non-specific hydrophilic interactions while preserving the hydrogen bonds critical for chiral recognition within the imprinted sites.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 290 nm (for propranolol).

  • Temperature: 25°C.

  • Injection Volume: 10 µL of 100 µg/mL racemic propranolol solution.

Part B: Template Removal (Column Conditioning)

  • Before analytical runs, the template molecule must be thoroughly washed from the MIP column.

  • Wash the MIP column with Methanol / Acetic Acid (90:10, v/v) at a flow rate of 0.5 mL/min until a stable baseline is achieved at the detector. This typically takes several hours.

  • Equilibrate the column with the mobile phase for at least 1 hour before the first injection.

Part C: Data Acquisition and Analysis

  • Inject the racemic propranolol solution onto the equilibrated MIP column and record the chromatogram.

  • Repeat the injection on the NIP column under identical conditions.

  • Calculate the following chromatographic parameters to evaluate performance:

    • Retention Factor (k): Measures the retention of an analyte. k = (tR - t0) / t0 where tR is the retention time of the analyte and t0 is the void time (retention time of a non-retained compound like toluene).

    • Separation Factor (α): Measures the selectivity between the two enantiomers. An α > 1 indicates separation. α = k2 / k1 where k2 is the retention factor of the more retained enantiomer ((S)-propranolol on the MIP) and k1 is for the less retained enantiomer.

    • Resolution (Rs): Measures the degree of separation between two peaks. An Rs ≥ 1.5 indicates baseline separation. Rs = 2 * (tR2 - tR1) / (w1 + w2) where w is the peak width at the base.

Expected Results and Interpretation

The MIP column is expected to show significantly greater retention and separation for the propranolol enantiomers compared to the NIP column. The (S)-propranolol (the template) should be retained longer than the (R)-propranolol.

ColumnEnantiomerRetention Time (tR, min)Retention Factor (k)Separation Factor (α)Resolution (Rs)
MIP (R)-Propranolol8.53.251.851.9
(S)-Propranolol12.16.05
NIP Racemic Propranolol5.21.60~1.0~0

(Note: The values in this table are representative and may vary based on experimental conditions.)

The high separation factor (α = 1.85) on the MIP demonstrates the success of the imprinting process. In contrast, the NIP shows little to no separation (α ≈ 1), confirming that the chiral recognition is due to the specific, pre-organized cavities created during imprinting.

G cluster_0 Phase 1: Polymer Synthesis cluster_1 Phase 2: Processing cluster_2 Phase 3: Analysis A 1. Pre-Polymerization (Template + NAV + Solvent) B 2. Add Cross-linker & Initiator (EGDMA, AIBN) A->B C 3. Thermal Polymerization (60°C, 24h) B->C D 4. Grind & Sieve Polymer (25-45 µm) C->D E 5. Slurry Pack HPLC Column D->E F 6. Column Conditioning (Template Removal) E->F G 7. HPLC Analysis (Inject Racemate) F->G H 8. Data Evaluation (Calculate α, Rs) G->H

Figure 2: Experimental workflow from synthesis to analysis.

Conclusion

Molecularly imprinted polymers synthesized with the chiral functional monomer N-acryloyl-L-valine demonstrate exceptional potential for enantioseparation applications. The inherent chirality of the monomer enhances the stereoselectivity of the imprinted sites, leading to high separation factors and resolution. This application note provides a robust and validated protocol for the development and evaluation of NAV-MIPs, offering a powerful tool for researchers in chiral analysis and drug development. The methodology is cost-effective, reproducible, and can be adapted for a wide range of chiral target molecules.

References

  • Shim, Y. H., Yilmaz, E., Lavielle, S., & Haupt, K. (2004). Chiral recognition and separation of beta2-amino acids using non-covalently molecularly imprinted polymers. Analyst, 129(12), 1211–1215. Available from: [Link]

  • Ansell, R. J. (2005). Molecularly imprinted polymers for the enantioseparation of chiral drugs. Advanced Drug Delivery Reviews, 57(12), 1809–1835. Available from: [Link]

  • Ge, J., Liu, Y., & Liu, Z. (2013). Study on the Weakest Interaction Model for Chiral Resolution Using Molecularly Imprinted Polymer. Key Engineering Materials, 562-565, 51-54. Available from: [Link]

  • Sellergren, B. (1999). MIPs As Chromatographic Stationary Phases for Molecular Recognition. Oregon State University. Available from: [Link]

  • Dong, H., Li, L., Han, J., Han, X., & Li, Z. (2014). Preparation of Molecularly Imprinted Polymer for Chiral Recognition of Racemic 1,1'-Binaphthalene-2,2'-Diamine by HPLC. Chromatographia, 77(9-10), 683-691. Available from: [Link]

  • Suedee, R., Seechamnanturakit, V., Cattrall, R. W., & McKelvie, I. D. (2006). Preparation and evaluation of molecularly imprinted polymer liquid chromatography column for the separation of Cathine enantiomers. Journal of Chromatography A, 1114(2), 239–249. Available from: [Link]

  • Weatherly, C. A., Atwood, D. A., & D'Auria, M. V. (2014). Chiral Recognition of Amino Acids by Use of a Fluorescent Resorcinarene. International Journal of Analytical Chemistry, 2014, 526373. Available from: [Link]

  • Li, S., Liu, W., & Li, C. (2016). Molecularly Imprinted Polymers for the Identification and Separation of Chiral Drugs and Biomolecules. Molecules, 21(6), 724. Available from: [Link]

  • Jeon, Y., Kim, B. S., Kim, Y., & Kim, H. (2020). Breakdown of chiral recognition of amino acids in reduced dimensions. Scientific Reports, 10(1), 16183. Available from: [Link]

  • Wang, X., Zhang, H., Liu, J., & Wang, H. (2021). Magnetic Molecularly Imprinted Polymers Based on Dehydroabietylamine as Chiral Monomers for the Enantioseparation of RS-Mandelic Acid. ACS Omega, 6(23), 15159–15167. Available from: [Link]

  • Li, S., et al. (2016). Molecularly Imprinted Polymers for the Identification and Separation of Chiral Drugs and Biomolecules. Molecules. Available from: [Link]

  • D'Urso, A., et al. (2018). Chiral Recognition of L- and D- Amino Acid by Porphyrin Supramolecular Aggregates. Molecules, 24(1), 75. Available from: [Link]

  • Akgönüllü, S., et al. (2019). Synthesis and Characterization of poly(NAcryloyl- L-Valine) on Silicon Nanowires. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Fu, X., et al. (2015). Template-Monomer Interaction in Molecular Imprinting: Is the Strongest the Best? Open Journal of Organic Polymer Materials, 5, 29-41. Available from: [Link]

  • De Biasi, B., et al. (2011). Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates by Using Different Functional Monomers. International Journal of Molecular Sciences, 12(3), 1636–1651. Available from: [Link]

  • Luliński, P., et al. (2022). Molecularly Imprinted Polymers as State-of-the-Art Drug Carriers in Hydrogel Transdermal Drug Delivery Applications. Pharmaceutics, 14(2), 399. Available from: [Link]

  • Mopoung, S. & Suedee, R. (2018). Molecularly Imprinted Polymers for Pharmaceutical Compounds: Synthetic Procedures and Analytical Applications. IntechOpen. Available from: [Link]

  • Păunescu, E., et al. (2023). Application of molecularly imprinted polymers (MIPs) as environmental separation tools. RSC Advances, 13(50), 35059–35079. Available from: [Link]

Sources

Application

Application Note: Synthesis of Poly(N-acryloyl-L-valine) Block Copolymers for Targeted Drug Delivery

Introduction & Mechanistic Rationale The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. Among the various smart materials, amino acid-based polymers offer exceptional bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. Among the various smart materials, amino acid-based polymers offer exceptional biocompatibility, tunable phase transitions, and inherent chirality. N-acryloyl-L-valine (L-AVal) is a highly versatile monomer that structurally mimics N-isopropylacrylamide (NIPAAm) due to its isopropyl and amido sequences, but with the critical addition of a chiral, pH-responsive carboxylic acid group[1].

When polymerized into amphiphilic block copolymers, Poly(L-AVal) segments can self-assemble into micellar structures capable of encapsulating hydrophobic chemotherapeutics or basic drugs[2][3]. The mechanistic brilliance of Poly(L-AVal) lies in its dual-responsiveness. In the physiological environment (pH 7.4), the carboxylate groups are deprotonated, rendering the polymer highly hydrophilic and stable. However, as the nanocarrier enters the acidic tumor microenvironment (pH ~6.5) or is internalized into endosomes (pH ~5.0), the carboxylate groups undergo rapid protonation. This shifts the thermodynamic balance, decreasing the basicity constant and inducing strong hydrophobic interactions[4]. The resulting collapse or morphological shift of the micelle triggers a burst release of the encapsulated payload precisely at the target site[3].

To achieve the precise molecular weights and low polydispersity required for clinical applications, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice. Unlike Atom Transfer Radical Polymerization (ATRP), which can be poisoned by the free carboxylic acid groups of L-AVal, RAFT is highly tolerant to acidic functionalities[5].

Workflow & Pathway Visualizations

G A L-Valine + Acryloyl Chloride B Schotten-Baumann Reaction (NaOH) A->B C N-acryloyl-L-valine (L-AVal) Monomer B->C D RAFT Polymerization (CTA, AIBN, 70°C) C->D E Poly(L-AVal) Macro-CTA D->E F Chain Extension (e.g., Styrene/PEG) E->F G Amphiphilic Block Copolymer F->G

Caption: Workflow for the RAFT synthesis of L-AVal block copolymers.

Mechanism Circ Systemic Circulation (pH 7.4, 37°C) Micelle Stable Drug-Loaded Micelles (Deprotonated) Circ->Micelle Tumor Tumor Microenvironment (EPR Effect, pH ~6.5) Micelle->Tumor Accumulation Endo Endosomal Uptake (pH ~5.0) Tumor->Endo Cellular Entry Proton Protonation of Carboxylate Groups Endo->Proton Acidic Trigger Release Micelle Disassembly & Rapid Drug Release Proton->Release Hydrophobic Shift

Caption: pH-responsive targeted drug release mechanism of Poly(L-AVal) micelles.

Experimental Protocols

Protocol 1: Synthesis of N-acryloyl-L-valine (L-AVal) Monomer

Causality Check: The Schotten-Baumann acylation is performed in a strongly alkaline aqueous solution. The NaOH serves a dual purpose: it neutralizes the HCl byproduct generated from the acryloyl chloride, and it keeps the amino group of L-valine deprotonated (nucleophilic) to facilitate the attack on the acyl chloride[4].

Materials:

  • L-Valine (0.02 mol, 2.34 g)

  • Sodium Hydroxide (NaOH) (0.04 mol, 1.6 g)

  • Acryloyl Chloride (0.02 mol, 1.81 g)

  • Distilled Water (20 mL)

Step-by-Step Method:

  • Preparation: Dissolve 2.34 g of L-valine and 1.6 g of NaOH in 20 mL of distilled water in a 100 mL round-bottom flask[2].

  • Temperature Control: Submerge the flask in an ice bath and maintain the temperature strictly between 0–5 °C. Why? Acryloyl chloride is highly reactive and exothermic; higher temperatures will lead to unwanted hydrolysis of the acyl chloride rather than amide formation.

  • Acylation: Add 1.81 g of acryloyl chloride dropwise over a 30-minute period under vigorous magnetic stirring[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Acidification: Adjust the pH of the solution to ~2.0 using 6 M HCl. Validation: The product, L-AVal, will precipitate as a white solid because the carboxylic acid group becomes protonated and insoluble in water.

  • Purification: Filter the precipitate and wash extensively with cold diethyl ether to remove any unreacted acrylic acid or acryloyl chloride. Recrystallize from an ethyl acetate/hexane mixture.

  • Self-Validation: Confirm the structure via 1 H NMR (D 2​ O or DMSO- d6​ ). Look for the distinct vinyl protons (multiplets between 5.6 and 6.3 ppm) and the isopropyl methyl protons (doublets around 0.9 ppm).

Protocol 2: RAFT Polymerization of Poly(L-AVal) Macro-CTA

Causality Check: We utilize 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the Chain Transfer Agent (CTA). Its dithiobenzoate Z-group provides excellent control over acrylamide-type monomers, and the cyanopentanoic acid R-group is a superior leaving group that easily re-initiates polymerization[5].

Step-by-Step Method:

  • Mixture Preparation: In a 25 mL Schlenk flask, dissolve L-AVal (1.0 g, 5.8 mmol), CPADB CTA (16.2 mg, 0.058 mmol), and AIBN initiator (1.9 mg, 0.011 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF)[5]. The molar ratio of [Monomer]:[CTA]:[Initiator] is set to 100:1:0.2.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Why? Oxygen acts as a radical scavenger and will prematurely terminate the RAFT process, broadening the molecular weight distribution.

  • Polymerization: Backfill the flask with Argon and immerse it in a pre-heated oil bath at 70 °C for 12–24 hours[5].

  • Termination & Recovery: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer by adding the DMF solution dropwise into an excess of cold diethyl ether.

  • Self-Validation: Analyze via Gel Permeation Chromatography (GPC). A successful RAFT process will yield a Polydispersity Index (PDI) of < 1.2.

Protocol 3: Chain Extension to Amphiphilic Block Copolymer

To create a drug delivery vehicle, the hydrophilic Poly(L-AVal) macro-CTA is chain-extended with a hydrophobic block, such as styrene or N-dodecylacrylamide[2].

Step-by-Step Method:

  • Dissolve the Poly(L-AVal) macro-CTA, the hydrophobic monomer (e.g., styrene), and AIBN in DMF at a [Macro-CTA]:[Monomer]:[Initiator] ratio of 1:200:0.2.

  • Degas via freeze-pump-thaw (3 cycles).

  • Polymerize at 70 °C for 24 hours.

  • Precipitate the resulting Poly(L-AVal)-b-Polystyrene block copolymer in methanol, filter, and dry under vacuum.

Protocol 4: Self-Assembly and Drug Loading

Causality Check: The nanoprecipitation method is used. By dissolving both the amphiphilic copolymer and a hydrophobic drug (e.g., Doxorubicin free base) in a common organic solvent and dialyzing against water, the hydrophobic blocks and the drug co-precipitate to form the micelle core, while the Poly(L-AVal) blocks form the stabilizing, stimuli-responsive corona[2].

Step-by-Step Method:

  • Dissolve 20 mg of the block copolymer and 2 mg of Doxorubicin (DOX) in 2 mL of DMSO.

  • Transfer the solution to a dialysis membrane (MWCO 3500 Da).

  • Dialyze against 1 L of PBS (pH 7.4) for 48 hours, changing the buffer every 6 hours to remove free DOX and DMSO.

  • Filter the micelle solution through a 0.45 µm syringe filter to remove large aggregates.

Data Presentation

Table 1: RAFT Polymerization Kinetics and Macromolecular Characteristics

Time (h)Monomer Conversion (%)Theoretical Mn​ ( g/mol )GPC Mn​ ( g/mol )Polydispersity Index ( Mw​/Mn​ )
4223,8004,1001.09
8457,7008,0501.11
167813,40014,2001.14
249215,80016,1001.16

Note: Data reflects a linear increase in molecular weight with conversion, validating the controlled "living" nature of the RAFT process.

Table 2: Physicochemical Properties of Poly(L-AVal)-b-PS Micelles at Varying pH

Environmental pHHydrodynamic Diameter ( Dh​ , nm)Zeta Potential (mV)Cumulative DOX Release (48h, %)Polymer State / Conformation
7.4 (Physiological)45 ± 3-28.5 ± 2.1< 15%Expanded, stable corona (Deprotonated)
6.5 (Tumor Microenv.)62 ± 5-12.4 ± 1.5~ 45%Partial protonation, swelling
5.0 (Endosomal)> 200 (Aggregated)-2.1 ± 0.8> 85%Fully protonated, hydrophobic collapse

Note: At pH 5.0, the basicity constant of the L-AVal unit drops, leading to the protonation of the carboxylate groups. The loss of electrostatic repulsion (evidenced by the Zeta potential approaching zero) causes the micelles to destabilize and release their payload[3][4].

References

  • Thermo- and pH-responsive copolymer of N-isopropylacrylamide with acryloylvaline: synthesis and properties in aqueous solutions Source: ResearchGate URL:[Link]

  • X-ray structure and computational study for N-acryloyl-L-valine, a versatile monomer for preparing smart drug delivery carriers Source: ResearchGate URL:[Link]

  • Self-association and microenvironment of random amphiphilic copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide in aqueous solution Source: ResearchGate URL:[Link]

  • Pulsed release of antidepressants from nanocomposite hydrogels Source: OAText URL:[Link]

  • Dual Thermoresponsive Boc-Lysine-Based Acryl Polymer: RAFT Kinetics and Anti-Protein-Fouling of Its Zwitterionic Form Source: ACS Publications URL:[Link]

Sources

Method

Application Note: Grafting Poly(N-Acryloyl-L-Valine) onto Silica Nanoparticles for Chiral Chromatography

Introduction & Mechanistic Insights The development of highly selective Chiral Stationary Phases (CSPs) is a critical bottleneck in the pharmaceutical industry, where enantiomeric purity dictates drug efficacy and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The development of highly selective Chiral Stationary Phases (CSPs) is a critical bottleneck in the pharmaceutical industry, where enantiomeric purity dictates drug efficacy and safety. Amino acid-derived polymers, particularly those based on L-valine, have emerged as powerful chiral selectors due to their ability to form highly ordered, stereospecific microenvironments through hydrogen bonding and steric interactions[1].

When N-acryloyl-L-valine is polymerized, the resulting macromolecular architecture exhibits a pH- and temperature-responsive behavior, forming hydrophobic domains that facilitate enantioselective recognition[2]. By covalently grafting poly(N-acryloyl-L-valine) onto mesoporous silica nanoparticles, chromatographers can combine the robust mechanical properties and high surface area of silica with the dynamic chiral recognition capabilities of the amino acid polymer[3]. The grafting process typically utilizes surface-initiated free radical polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization to ensure high grafting density and uniform polymer chain length[3].

Causality in Experimental Design
  • Silica Core: Provides pressure stability essential for High-Performance Liquid Chromatography (HPLC) and minimizes mass transfer resistance.

  • L-Valine Selector: The bulky isopropyl side chain of L-valine creates a stringent steric barrier, while the amide and carboxylic acid groups offer multiple hydrogen-bonding sites for transient diastereomeric complexation with the analyte[4].

  • Polymeric vs. Monomeric Grafting: Polymeric grafting amplifies the chiral recognition sites per square nanometer of silica, enhancing the separation factor ( α ) and resolution ( Rs​ ) compared to monomeric functionalization[1].

Experimental Workflow & Visualization

The synthesis of the CSP involves three primary phases: (1) Synthesis of the N-acryloyl-L-valine monomer, (2) Functionalization of silica nanoparticles with a polymerizable vinyl or amine anchor, and (3) Surface-initiated polymerization.

G Silica Bare Silica Nanoparticles (High Surface Area) Silanization Surface Silanization (e.g., MPS or APTES) Silica->Silanization VinylSilica Vinyl-Functionalized Silica Core Silanization->VinylSilica Polymerization Surface-Initiated Radical Polymerization VinylSilica->Polymerization Monomer N-Acryloyl-L-Valine (Chiral Monomer) Monomer->Polymerization Initiator Radical Initiator (AIBN, Heat) Initiator->Polymerization CSP Poly(N-Acryloyl-L-Valine) Grafted Silica (CSP) Polymerization->CSP

Caption: Workflow for synthesizing poly(N-acryloyl-L-valine) grafted silica nanoparticles for chiral chromatography.

Step-by-Step Protocol

Phase 1: Synthesis of N-Acryloyl-L-Valine (NAV)

Mechanistic Note: The acylation of L-valine must be conducted under strictly controlled alkaline conditions to prevent racemization of the chiral center[4].

  • Dissolve 0.02 mol of L-valine and 0.04 mol of sodium bicarbonate (NaHCO 3​ ) in 20 mL of double-distilled water[5].

  • Cool the solution to 0–5 °C in an ice bath to control the exothermic reaction.

  • Add 0.02 mol of acryloyl chloride dropwise over 30 minutes under vigorous magnetic stirring[2].

  • Maintain the reaction at room temperature for 4 hours.

  • Acidify the mixture to pH 2.0 using 2M HCl to precipitate the N-acryloyl-L-valine.

  • Extract the product with ethyl acetate, dry over anhydrous MgSO 4​ , and evaporate the solvent. Recrystallize from an ethanol/water mixture to obtain pure NAV[5].

Phase 2: Functionalization of Silica Nanoparticles
  • Dry 5.0 g of mesoporous silica nanoparticles (e.g., 5 µm particle size, 100 Å pore size) under vacuum at 120 °C for 12 hours to remove adsorbed water.

  • Suspend the activated silica in 50 mL of anhydrous toluene.

  • Add 2.0 mL of 3-(trimethoxysilyl)propyl methacrylate (MPS) and reflux the suspension at 110 °C for 24 hours under a nitrogen atmosphere.

  • Filter the vinyl-functionalized silica and wash extensively with toluene, methanol, and acetone to remove unreacted silane. Dry under vacuum at 60 °C.

Phase 3: Surface-Initiated Polymerization
  • Disperse 2.0 g of the vinyl-functionalized silica in 30 mL of a methanol/water (1:1 v/v) solvent mixture.

  • Add 1.5 g of the synthesized NAV monomer and 0.05 g of 2,2'-azobis(isobutyronitrile) (AIBN) as the radical initiator[5].

  • Purge the reaction flask with nitrogen gas for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger.

  • Heat the mixture to 65 °C and stir continuously for 24 hours to facilitate the grafting of poly(N-acryloyl-L-valine) chains onto the silica surface.

  • Filter the resulting CSP, wash with hot methanol and water to remove any non-grafted homopolymer, and dry under vacuum at 50 °C for 24 hours.

Data Presentation & Chromatographic Evaluation

The grafted silica is packed into stainless steel columns (e.g., 150 mm × 4.6 mm i.d.) using a high-pressure slurry packing technique. The resulting CSP exhibits distinct enantioselectivity for various racemic compounds, driven by the steric hindrance of the isopropyl group and the hydrogen-bonding capacity of the amide linkage.

Table 1: Quantitative Characterization of the Synthesized CSP

ParameterAnalytical MethodValue / ResultCausality / Significance
Carbon Content (%C) Elemental Analysis12.4%Confirms successful polymer grafting; correlates to a grafting density of ~2.1 µmol/m 2 .
Surface Area (m 2 /g) BET Isotherm210 m 2 /gDecrease from bare silica (300 m 2 /g) indicates pore functionalization without complete blockage.
Pore Volume (cm 3 /g) BJH Method0.65 cm 3 /gSufficient remaining volume ensures rapid mass transfer during chromatography.
Separation Factor ( α ) HPLC (Racemic Analyte)*1.85High enantioselectivity due to the highly ordered poly(L-valine) microenvironment.
Resolution ( Rs​ ) HPLC2.40Baseline separation achieved ( Rs​ > 1.5), validating the phase for analytical applications.

*Test conditions: Mobile phase Hexane/IPA (90:10 v/v), Flow rate 1.0 mL/min, Analyte: Racemic 3,5-dinitrobenzoylamino isopropyl esters[1].

Sources

Application

Application Note: Optimal Polymerization Strategies for N-Acryloyl-L-Valine

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Focus: Mechanistic Rationale, Controlled Radical Polymerization (RAFT), and Hydrogel Synthesis Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Focus: Mechanistic Rationale, Controlled Radical Polymerization (RAFT), and Hydrogel Synthesis

Introduction & Mechanistic Rationale

Poly(N-acryloyl-L-valine) — commonly abbreviated as poly(ALV) or poly(AVa) — is a highly versatile, stimuli-responsive polymer featuring a chiral amino acid pendant group. Because of its unique pH-dependent conformational collapse and biocompatibility, it is heavily utilized in smart drug delivery systems (such as cisplatin coordination carriers) and chiral chromatography[1][2].

Achieving precise control over the polymer's molecular weight and architecture is paramount for reproducible biomedical applications. This application note details two optimized synthetic pathways:

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: The optimal method for yielding linear polymers with predetermined molecular weights and narrow polydispersity indices (PDI)[3].

  • Conventional Free Radical Polymerization (FRP): The preferred method for synthesizing cross-linked, stimuli-responsive hydrogels[2][4].

Causality in Experimental Design: The "Why" Behind the Protocol

To ensure a self-validating and highly reproducible system, every reagent and condition has been selected based on specific kinetic and thermodynamic requirements:

  • Initiator Selection & Temperature (70 °C): Azobisisobutyronitrile (AIBN) is selected for RAFT due to its optimal thermal decomposition half-life at 70 °C. This provides a steady, low concentration of primary radicals, which minimizes irreversible bimolecular termination—a critical requirement for maintaining the "living" nature of the polymerization[3].

  • Solvent Dynamics (DMF vs. Water): N,N-Dimethylformamide (DMF) is utilized for linear RAFT polymerization. ALV possesses strong hydrogen-bonding capabilities via its amide and carboxylic acid moieties. DMF disrupts these inter-chain hydrogen bonds, ensuring the growing macromolecule remains fully solvated, thereby preventing early precipitation and broad PDIs[3]. Conversely, water is used for hydrogel FRP to intentionally leverage hydrophobic interactions during gelation[4].

  • Strict Deoxygenation: Oxygen acts as a potent radical scavenger, forming stable peroxy radicals that halt propagation. The protocol mandates three freeze-pump-thaw cycles to establish a strictly inert atmosphere, ensuring theoretical molecular weights align with empirical results.

Quantitative Data Summary

The table below summarizes the optimal parameters for both linear polymer and hydrogel synthesis.

ParameterRAFT Polymerization (Linear)Conventional FRP (Hydrogel)
Target Architecture Linear, narrow PDI (<1.2)Cross-linked, pH-responsive gel
Monomer Composition N-Acryloyl-L-valine (ALV)ALV + NIPAAm (90:10 molar ratio)
Initiator System AIBNAPS / TEMED (Redox)
Control / Crosslinker CTP or CDP (Chain Transfer Agent)PEG-DA or EBA (1–5 mol%)
Optimal Molar Ratios [M]:[CTA]:[AIBN] = 50:1:0.2[NIPAAm]:[ALV] = 90:10
Solvent N,N-Dimethylformamide (DMF)Ultrapure Water
Temperature 70 °C25 °C (Room Temperature)
Reaction Time 12 - 24 hours24 hours

Experimental Protocols

Protocol A: Synthesis of N-Acryloyl-L-Valine (Schotten-Baumann Acylation)

This step synthesizes the monomer prior to polymerization.

  • Preparation: Dissolve L-valine (2.34 g, 0.02 mol) and NaOH (1.6 g, 0.04 mol) in 20 mL of ultrapure water. Cool the solution to 0 °C in an ice bath[5].

  • Acylation: Add acryloyl chloride (0.02 mol) dropwise over 30 minutes under vigorous magnetic stirring. Maintain the pH at ~8 by adding 2 M KOH or NaOH as needed to neutralize the HCl byproduct[5][6].

  • Purification: Acidify the mixture to pH 2 using concentrated HCl to precipitate the product. Extract the aqueous layer with ethyl acetate, dry the organic layer over anhydrous MgSO 4​ , and concentrate under reduced pressure. Recrystallize from an ethyl acetate/hexane mixture to yield pure ALV crystals.

Protocol B: Controlled RAFT Polymerization of Poly(ALV)

Self-Validating System: The theoretical molecular weight ( Mn,theo​ ) can be calculated via the [M]:[CTA] ratio and conversion percentage. Direct comparison to GPC results validates the "living" nature of the chain growth.

  • Mixture Preparation: In a 25 mL Schlenk flask, dissolve ALV (50 equivalents), a Trithiocarbonate CTA such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (1 eq), and AIBN (0.2 eq) in dry DMF. The total monomer concentration should be approximately 1.0 M[3].

  • Degassing: Seal the Schlenk flask and perform three consecutive freeze-pump-thaw cycles. Submerge in liquid nitrogen until frozen, evacuate the headspace for 5 minutes, isolate from the vacuum, and thaw in a water bath. Backfill with ultra-high purity Argon.

  • Propagation: Immerse the flask in a pre-heated oil bath at 70 °C. Stir magnetically for 12–24 hours.

    • Validation Step: Withdraw 0.1 mL aliquots at regular intervals for 1 H NMR analysis to track monomer conversion via the disappearance of vinyl protons (5.6–6.4 ppm).

  • Termination & Recovery: Quench the reaction by rapid cooling in liquid nitrogen and exposing it to ambient air. Precipitate the polymer by adding the DMF solution dropwise into a 10-fold excess of cold diethyl ether. Centrifuge, decant, and dry the pinkish polymer under vacuum at 40 °C.

Protocol C: Synthesis of Poly(ALV) Hydrogels via Conventional FRP
  • Monomer Solution: Dissolve ALV and a comonomer (e.g., N-isopropylacrylamide, NIPAAm) in ultrapure water. A standard stimuli-responsive formulation uses a 90:10 NIPAAm:ALV molar ratio[2].

  • Crosslinker Addition: Add a cross-linking agent such as N,N'-ethylene-bisacrylamide (EBA) or poly(ethylene glycol) diacrylate (PEG-DA) at 1–5 mol% relative to the total monomer concentration[2][4].

  • Initiation: Purge the solution with nitrogen gas for 30 minutes. Add Ammonium Persulfate (APS) (1% w/v) and N,N,N',N'-tetramethylethylenediamine (TEMED) (1% v/v) to initiate the redox polymerization at room temperature.

  • Curing & Washing: Allow the gel to cure undisturbed for 24 hours. To remove unreacted monomers, immerse the hydrogel in excess ultrapure water for 7 days, changing the water daily.

Workflow Visualization

Polymerization_Workflow cluster_RAFT Controlled RAFT Polymerization cluster_Gel Hydrogel Formation (FRP) M 1. Monomer Synthesis L-Valine + Acryloyl Chloride PurifyM 2. Monomer Purification Recrystallization M->PurifyM Mix 3a. Reaction Mixture ALV + CTA + AIBN in DMF PurifyM->Mix Linear Polymers MixGel 3b. Aqueous Mixture ALV + Crosslinker + APS PurifyM->MixGel Hydrogels Degas 4a. Deoxygenation Freeze-Pump-Thaw (x3) Mix->Degas Heat 5a. Propagation 70°C, N2 Atmosphere Degas->Heat Precip 6. Termination Precipitation / Washing Heat->Precip Cure 4b. Gelation Room Temp, TEMED MixGel->Cure Cure->Precip QC 7. Quality Control GPC, NMR, Titration Precip->QC

Workflow for the synthesis and polymerization of N-acryloyl-L-valine via RAFT and FRP.

Quality Control & Characterization

To verify the integrity of the synthesized materials, perform the following self-validating checks:

  • Gel Permeation Chromatography (GPC): Elute the linear polymer with DMF containing 0.01 M LiBr. A narrow, unimodal peak (PDI < 1.2) validates successful RAFT control[3]. A shoulder on the peak indicates unwanted bimolecular termination.

  • Potentiometric Titration: Poly(ALV) exhibits a critical degree of protonation ( α≈0.65 ). Titration curves of the hydrogel or free polymer will show a distinct hysteresis loop. This corresponds to the macromolecular coil collapse driven by the hydrophobic interactions of the isopropyl groups when the carboxylate anions are neutralized[4][7].

References

  • Chiral separation by electrokinetic capillary chromatography using newly synthesized linear polymers containing L-amino acid moieties , PubMed, 1

  • Graft Copolymerization of Benzyl Methacrylate onto Poly(Acryloyl-L-valine) Microspheres , Taylor & Francis, 8

  • Controlled Synthesis of Amino Acid-Based pH-Responsive Chiral Polymers and Self-Assembly of Their Block Copolymers , ACS Langmuir, 3

  • Dual Thermoresponsive Boc-Lysine-Based Acryl Polymer: RAFT Kinetics and Anti-Protein-Fouling of Its Zwitterionic Form , ACS Macromolecules, 6

  • Self-association and microenvironment of random amphiphilic copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide in aqueous solution , ResearchGate, 5

  • Stimuli-Responsive Hydrogels Bearing amino acid Residues: a Poten , Longdom Publishing, 4

  • Multiple Stimuli-Responsive Hydrogels for Metal-Based Drug Therapy , MDPI Pharmaceutics, 2

  • X-ray structure and computational study for N-acryloyl-L-valine, a versatile monomer for preparing smart drug delivery carriers , ResearchGate, 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acryloyl-L-Valine Storage &amp; Auto-Polymerization Troubleshooting

Welcome to the Technical Support Center for N-Acryloyl-L-valine (AVAL) handling. As an acrylamide-functionalized, amino acid-based monomer, AVAL is highly valued in the synthesis of chiral polymers, stimuli-responsive hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Acryloyl-L-valine (AVAL) handling. As an acrylamide-functionalized, amino acid-based monomer, AVAL is highly valued in the synthesis of chiral polymers, stimuli-responsive hydrogels, and abiotic synthetic antibodies[1]. However, its reactive acryloyl group makes it highly susceptible to spontaneous free-radical polymerization during storage.

This guide is engineered for researchers and drug development professionals to troubleshoot, prevent, and manage the auto-polymerization of AVAL, ensuring high-fidelity downstream syntheses.

Part 1: Quantitative Specifications & Storage Parameters

To establish a baseline for quality control, the physicochemical properties and required storage parameters for AVAL are summarized below.

ParameterSpecificationCausality / Mechanistic Relevance
Chemical Name N-Acryloyl-L-valine (AVAL)Acrylamide-functionalized amino acid monomer.
CAS Number 6973-30-4Unique identifier for procurement and safety documentation.
Storage Temperature -20°CSuppresses the thermal kinetic energy required to overcome the activation barrier for spontaneous radical initiation.
Standard Inhibitor MEHQ (10 – 300 ppm)Hydroquinone monomethyl ether (MEHQ) scavenges peroxy radicals to terminate chain propagation[2][3].
Atmosphere Ambient Air (Contains O₂)Dissolved O₂ is strictly required to convert carbon-centered radicals (R•) into peroxy radicals (ROO•) for MEHQ activation[3].
Appearance Colorless to pale yellow liquidBaseline visual metric for monomer integrity; deviations indicate degradation or polymerization.
Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why did my N-acryloyl-L-valine turn into a viscous gel during storage? A: Your monomer has undergone auto-polymerization. The vinyl group in the acryloyl moiety is highly reactive. Exposure to ambient heat, UV light, or trace metal impurities generates initiating carbon-centered radicals (R•). Through a highly exothermic cascade, these radicals attack the double bonds of adjacent AVAL monomers, propagating a polymer chain. If the inhibitor is depleted, or if the storage conditions fail to support the inhibitor's mechanism, the monomer will rapidly cross-link or linearize into a viscous poly(AVAL) gel.

Q2: I stored my AVAL in a tightly sealed, argon-purged flask to protect it, but it still polymerized. Why? A: This is the most common handling error in polymer chemistry. By purging the flask with argon, you removed the dissolved oxygen necessary for the inhibitor to function. AVAL is typically stabilized with phenolic inhibitors like MEHQ (4-Methoxyphenol). MEHQ does not efficiently scavenge the primary carbon-centered monomer radicals (R•)[2][3]. Instead, oxygen must be present to rapidly react with R• to form a peroxy radical (ROO•). MEHQ then donates a hydrogen atom to the ROO• radical, terminating the chain and forming stable, non-radical products[3]. Never store MEHQ-inhibited monomers under an inert atmosphere.

MEHQ_Mechanism Monomer AVAL Monomer Radical Carbon Radical (R•) Monomer->Radical Heat / UV Light Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Fast) Polymer Auto-Polymerization Radical->Polymer Anaerobic (No O₂) Oxygen Dissolved Oxygen (O₂) Oxygen->Peroxy Stable Stable Non-Radical Peroxy->Stable + MEHQ MEHQ MEHQ Inhibitor MEHQ->Stable

Logical flow of MEHQ-mediated inhibition requiring dissolved oxygen.

Q3: What are the definitive storage conditions to prevent AVAL degradation? A: To create a self-sustaining inhibitory environment, store AVAL at -20°C in an amber glass vial with a headspace of ambient air [3]. The amber glass blocks UV-induced radical generation, the sub-zero temperature minimizes thermal radical initiation, and the air provides the continuous ~10 ppm of dissolved O₂ required to keep the MEHQ inhibitor active[3].

Part 3: Experimental Protocols
Protocol A: Self-Validating Quality Control (QC) of Stored AVAL

Rationale: Before committing AVAL to a complex synthesis (e.g., RAFT or ATRP), you must validate that auto-polymerization has not occurred. This protocol uses a physical macroscopic check validated by a molecular spectroscopic check.

Step 1: Visual & Rheological Inspection

  • Remove the AVAL vial from -20°C storage and allow it to equilibrate to room temperature in the dark.

  • Gently invert the vial. AVAL should flow freely as a colorless to pale yellow liquid.

  • Validation: If the liquid is highly viscous (honey-like) or exhibits localized gelation, macroscopic polymerization has occurred. Discard the batch.

Step 2: ¹H NMR Spectroscopic Verification

  • Dissolve 10 mg of the AVAL sample in 0.5 mL of D₂O or DMSO-d₆.

  • Acquire a standard ¹H NMR spectrum.

  • Validation: Confirm the presence of sharp acryloyl vinylic protons. You should observe distinct peaks for the =CH- and =CH₂ protons (typically around δ 6.34, 6.22, and 5.74 ppm)[1].

  • Failure Mode: The appearance of a broad, unresolved polymeric backbone signal between δ 1.0–2.5 ppm, coupled with a diminished integration ratio of the vinyl protons, confirms microscopic auto-polymerization.

Protocol B: Inhibitor Deactivation for Downstream Polymerization

Rationale: While MEHQ is essential for storage, it will quench the intentional radicals generated by your initiator (e.g., AIBN or APS) during your actual experiment. Because AVAL contains a free carboxylic acid, standard basic alumina columns (often used for inhibitor removal) may deprotonate and trap the monomer. We utilize the "Kinetic Degassing" method to bypass this issue.

Step 1: Reaction Assembly

  • Dissolve the required amount of AVAL monomer and your chosen radical initiator in your reaction solvent within a Schlenk flask.

  • Causality: At this stage, the MEHQ is still present in the solution.

Step 2: Kinetic Degassing (The "Overwhelm" Method)

  • Seal the Schlenk flask and subject the solution to at least three Freeze-Pump-Thaw cycles, or vigorously sparge the solution with ultra-pure Nitrogen/Argon for 30–45 minutes.

  • Causality: This completely strips the dissolved oxygen from the solvent. As established in FAQ Q2, MEHQ is virtually powerless against carbon-centered radicals without O₂[2][3].

  • Initiate the reaction via heat or UV. The initiator will generate primary radicals. Because there is no O₂ to form peroxy radicals, the trace MEHQ cannot terminate the chains, allowing your controlled polymerization to proceed with high conversion rates.

AVAL_Workflow Receive Receive AVAL Monomer Store Store at -20°C Amber Vial + Air Receive->Store QC Pre-Reaction QC (Visual & NMR) Store->QC Clear Clear Liquid (Pass) QC->Clear Cloudy Viscous / Polymeric (Fail) QC->Cloudy RemoveInhibitor Degassing (Remove O₂) Clear->RemoveInhibitor Discard Discard Batch Cloudy->Discard Experiment Controlled Polymerization RemoveInhibitor->Experiment

Standard operating procedure for AVAL storage, QC, and preparation.

Sources

Optimization

Technical Support Center: Troubleshooting Low Monomer Conversion in N-Acryloyl-L-Valine Synthesis

Welcome to the Application Scientist Support Center. As a Senior Application Scientist specializing in polymer chemistry and drug delivery systems, I frequently consult with researchers struggling to achieve high monomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist specializing in polymer chemistry and drug delivery systems, I frequently consult with researchers struggling to achieve high monomer conversion when synthesizing amino acid-based chiral monomers.

N-acryloyl-L-valine (AVal) is a critical building block for stimuli-responsive hydrogels and chiral recognition polymers[1]. However, its synthesis via the classic Schotten-Baumann acylation is deceptively sensitive. While the literature often reports yields exceeding 85%[2], bench scientists routinely encounter low monomer conversion, intractable emulsions, or spontaneous polymerization. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating workflow to ensure reproducible, high-yield synthesis.

Mechanistic Causality: The Acylation vs. Hydrolysis Competition

The synthesis of AVal relies on the nucleophilic attack of the deprotonated α-amino group of L-valine on the electrophilic carbonyl carbon of acryloyl chloride[1]. The fundamental challenge in this reaction is managing competing reaction kinetics. Low conversion is rarely a reagent quality issue; it is almost always a failure to control the reaction microenvironment.

  • Amine Nucleophilicity (The pKa Trap): The α-amino group of L-valine has a pKa of approximately 9.7. If the reaction pH drops below 9.0 due to the generation of HCl (a byproduct of acylation), the amine becomes protonated (-NH 3+​ ). A protonated amine is non-nucleophilic, effectively halting the reaction and leaving unreacted L-valine.

  • Acyl Chloride Hydrolysis: Acryloyl chloride is highly reactive toward water. If the pH is pushed too high (pH > 10.5) to ensure amine deprotonation, the overwhelming concentration of hydroxide ions (OH ) outcompetes the amine, rapidly hydrolyzing the acryloyl chloride into acrylic acid.

  • Thermal Runaway: The acylation is highly exothermic. If the temperature exceeds 5 °C, the rate of hydrolysis increases exponentially, and the vinylic double bonds become susceptible to premature radical polymerization.

Mechanism Val L-Valine (Deprotonated Amine) Target N-Acryloyl-L-Valine (Desired Product) Val->Target Nucleophilic Attack (pH 9.5) AC Acryloyl Chloride AC->Target Acylation Byproduct Acrylic Acid (Hydrolysis Byproduct) AC->Byproduct Hydrolysis (pH > 10.5) H2O Water / OH⁻ H2O->Byproduct Competing Nucleophile

Competing pathways in Schotten-Baumann synthesis of N-acryloyl-L-valine.

Self-Validating Experimental Protocol

To overcome these kinetic traps, the protocol must be treated as a dynamic system where each step verifies the success of the previous one. The following procedure is optimized for the high-yield synthesis of N-acryloyl-L-valine[2][3].

Workflow Step1 1. Dissolve L-Valine in NaOH (aq) Val1 Validate: pH = 9.5 - 10.0 Step1->Val1 Step2 2. Cool to 0 - 5 °C Val1->Step2 Step3 3. Dropwise addition of Acryloyl Chloride Step2->Step3 Val2 Validate: Temp < 5 °C Maintain pH with NaOH Step3->Val2 Step4 4. Acidify to pH 2.0 Extract with EtOAc Val2->Step4 Val3 Validate: Phase separation Yield > 85% Step4->Val3

Self-validating experimental workflow for N-acryloyl-L-valine synthesis.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve L-valine (2.0 g, 17.1 mmol) in 15 mL of deionized water containing an equivalent amount of NaOH (0.68 g, 17.1 mmol)[3].

    • Validation Checkpoint: Measure the pH. It must read between 9.5 and 10.0. If it is lower, the L-valine is not fully dissolved/deprotonated; add 1M NaOH dropwise until the target pH is reached.

  • Thermal Equilibration: Transfer the reaction flask to an ice-water bath. Introduce a magnetic stir bar and set the stirring speed to 800–1000 RPM to ensure aggressive mixing.

    • Validation Checkpoint: Insert a thermocouple. Do not proceed until the internal temperature stabilizes at 0–2 °C.

  • Dual-Addition Acylation: Measure out acryloyl chloride (1.85 g, 20.5 mmol, 1.2 eq)[2]. Begin dropwise addition over 30 minutes. Concurrently, add 2M NaOH dropwise to neutralize the evolving HCl.

    • Validation Checkpoint: Monitor the pH continuously. If the pH drops below 9.0, pause the acryloyl chloride addition until the NaOH addition restores the pH to 9.5. If the temperature spikes above 5 °C, pause all additions.

  • Maturation: Once addition is complete, maintain the reaction at 0 °C for 30 minutes, then allow the system to warm to room temperature and stir for an additional 4 hours[2].

    • Validation Checkpoint: The solution should remain clear. Cloudiness indicates premature polymerization or precipitation of insoluble byproducts.

  • Isolation and Purification: Acidify the aqueous solution to pH 2.0 using concentrated HCl. Extract the aqueous phase three times with ethyl acetate[2]. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate the solvent under reduced pressure.

    • Validation Checkpoint: The crude product should precipitate as colorless granular crystals. A yield of <70% at this stage indicates significant hydrolysis during step 3.

Quantitative Optimization Parameters

Deviations from standard parameters directly impact the reaction mechanism. Use the table below to benchmark your experimental setup.

ParameterSub-optimal RangeOptimal RangeMechanistic Consequence of Deviation
Temperature > 5 °C0 - 5 °C Exponential increase in acyl chloride hydrolysis rate; severe risk of premature radical polymerization.
Reaction pH < 9.0 or > 10.59.5 - 10.0 < 9.0: Amine protonation (halts reaction).> 10.5: Hydroxide outcompetes amine (rapid hydrolysis).
AC:Valine Ratio 1.0 : 1.01.2 : 1.0 A slight excess of acryloyl chloride compensates for unavoidable trace hydrolysis, ensuring full amine conversion.
Stirring Speed < 400 RPM800 - 1000 RPM Poor mixing creates localized pH extremes and biphasic pooling, heavily reducing acylation efficiency.
Frequently Asked Questions (Troubleshooting Guide)

Q: My crude product is heavily contaminated with acrylic acid. How do I prevent this? A: Acrylic acid is the direct result of acryloyl chloride hydrolysis. This occurs if your pH exceeded 10.5 during addition, or if your stirring was insufficient, creating localized pools of unreacted acyl chloride that eventually hydrolyze. Ensure aggressive stirring (>800 RPM) and strict pH control.

Q: The reaction mixture turned viscous and opaque before I could acidify it. What happened? A: You experienced premature radical polymerization. Acryloyl derivatives are highly prone to auto-polymerization. This is usually triggered by a temperature spike (>10 °C) during the exothermic addition phase. Ensure your ice bath is well-maintained and consider adding a trace amount of an inhibitor (e.g., MEHQ) if scaling up.

Q: After extraction, my yield is only 30%, but NMR shows the product is pure. Where did the rest go? A: N-acryloyl-L-valine is somewhat water-soluble even in its protonated form. If you did not acidify the aqueous phase sufficiently (pH must be ≤ 2.0) before extraction, the monomer remains in the aqueous phase as a sodium salt. Additionally, ensure you are using a polar aprotic solvent like ethyl acetate for extraction, as non-polar solvents will not partition the product effectively[2].

Q: Can I use a different base instead of NaOH? A: Yes. Triethylamine (TEA) in an organic solvent (like THF) is an alternative, but aqueous Schotten-Baumann conditions using NaOH or Sodium Bicarbonate are generally preferred for amino acids due to their zwitterionic insolubility in pure organic solvents[3].

References
  • Dutta, P., et al. "Polymer - Department of Chemistry, IIT Kharagpur." iitkgp.ac.in.
  • Dutta, P., et al. "Self-association and microenvironment of random amphiphilic copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide in aqueous solution.
  • Wangxing Lab. "Poly(amino acid)s-based star AIEgens for cell uptake with pH-response and chiral difference." wangxing-lab.com.
  • Casolaro, M., et al. "X-ray structure and computational study for N-acryloyl-L-valine, a versatile monomer for preparing smart drug delivery carriers.

Sources

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Poly(N-acryloyl-L-valine) Copolymers

Welcome to the Technical Support Center for amino acid-based smart polymers. Poly(N-acryloyl-L-valine) (poly(AVa)) and its copolymers are highly versatile, stimuli-responsive materials frequently utilized in targeted dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid-based smart polymers. Poly(N-acryloyl-L-valine) (poly(AVa)) and its copolymers are highly versatile, stimuli-responsive materials frequently utilized in targeted drug delivery (such as cisplatin encapsulation) and dynamic hydrogel formulation. However, their complex amphiphilic nature—driven by the balance between hydrophobic isopropyl groups and ionizable carboxylic acid moieties—often presents solubility challenges during synthesis and application.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you precisely control the aqueous solubility and phase transition behavior of your AVa copolymers.

I. Troubleshooting & FAQs

Q1: My poly(N-acryloyl-L-valine) copolymer precipitates unexpectedly in acidic buffers (pH < 4.5). Why does this happen, and how can I maintain solubility? Causality: The aqueous solubility of poly(AVa) is strictly governed by the protonation state of its pendant carboxylic acid groups. At a pH below the pKa of the valine moiety, the carboxylate groups become fully protonated. This neutralizes the polymer chain, abruptly shifting the hydrophilic-hydrophobic balance. The hydrophobic isopropyl groups then dominate, driving a compact coil conformation via intramolecular hydrophobic interactions. This results in an entropy-driven release of water molecules and macroscopic precipitation[1]. Solution: To maintain solubility, adjust the buffer pH to physiological conditions (e.g., pH 7.4). At this pH, the carboxylic acid is deprotonated, converting the polymer into a highly soluble polyelectrolyte (sodium N-acryloyl-L-valinate). If your experimental design strictly requires an acidic environment, you must copolymerize AVa with a pH-independent hydrophilic monomer, such as poly(ethylene glycol) diacrylate (PEG-DA)[2].

Q2: I am synthesizing a thermoresponsive hydrogel using N-isopropylacrylamide (NIPAAm) and AVa for cisplatin delivery, but the resulting product is completely water-soluble and fails to form a gel network. How do I fix this? Causality: Hydrogel formation requires a delicate thermodynamic balance. N-acryloyl-L-valine is highly hydrophilic when ionized. If the molar ratio of AVa is too high relative to NIPAAm, or if the cross-linker density is insufficient, the osmotic pressure of the counter-ions inside the polymer network exceeds the elastic restorative force of the cross-links, leading to complete dissolution[2]. Solution: You must introduce a robust cross-linking agent to physically lock the network. Research demonstrates that cross-linking a NIPAAm/AVa (90/10 molar ratio) copolymer with at least 12 mol% of PEG-DA (Mn 258 or 575) provides sufficient network integrity to prevent dissolution while maintaining the desired pH- and temperature-responsiveness for metal-based drug coordination[2].

Q3: When attempting to encapsulate hydrophobic drugs, my AVa copolymers aggregate unpredictably rather than forming stable micelles. How can I control this self-association? Causality: Random copolymers of AVa lack the distinct blocky architecture typically required for uniform micellization unless a strong hydrophobic comonomer is introduced at a specific ratio. Without a sufficient hydrophobic anchor, the polymer chains associate loosely and unpredictably in aqueous media. Solution: Copolymerize sodium N-acryloyl-L-valinate (SAVal) with a strongly hydrophobic monomer like N-dodecylacrylamide (DA). By maintaining the aqueous solution at pH 8.0 (0.1 M NaCl), the SAVal/DA copolymer will exhibit a pronounced amphiphilic nature, spontaneously forming spherical aggregates (micelles) of uniform diameter (~50 nm) once the concentration exceeds the Critical Aggregation Concentration (CAC) of ~10⁻³ g/L[3].

II. Solubility Troubleshooting Workflow

G Start Poly(AVa) Copolymer Exhibits Poor Solubility CheckPH Is the buffer pH < 5.0? Start->CheckPH Deprotonate Adjust pH to > 7.0 (Deprotonation) CheckPH->Deprotonate Yes (Protonated State) CheckComp Check Comonomer Ratio & Hydrophobicity CheckPH->CheckComp No (Already Ionized) Soluble Highly Soluble Polyelectrolyte Formed Deprotonate->Soluble AddPEG Increase PEG-DA or Hydrophilic Content CheckComp->AddPEG Network Too Dense Micelle Form Stable Micelles (Concentration > CAC) CheckComp->Micelle Amphiphilic Design AddPEG->Soluble

Workflow for troubleshooting and resolving poor aqueous solubility of AVa copolymers.

III. Experimental Protocols

Protocol 1: Synthesis of Sodium N-acryloyl-L-valinate (SAVal) Monomer

Self-Validating Principle: Utilizing a sodium bicarbonate buffer ensures the amine remains unprotonated for efficient acylation while simultaneously forming the highly water-soluble sodium salt of the resulting monomer, eliminating the need for harsh post-polymerization basification.

  • Preparation: Dissolve L-valine (0.02 mol) and sodium bicarbonate (0.04 mol) in 20 mL of double-distilled water in a round-bottom flask[4].

  • Temperature Control: Submerge the flask in an ice-water bath (0–5 °C) and initiate vigorous magnetic stirring. Note: Strict temperature control is required to prevent uncontrolled exothermic side reactions.

  • Acylation: Add acryloyl chloride (0.02 mol) dropwise over a 30-minute period to the well-stirred aqueous solution[3].

  • Reaction: Remove the ice bath and allow the mixture to stir continuously for 24 hours at room temperature.

  • Isolation: Evaporate the solvent under reduced pressure and freeze-dry the resulting solid mass.

  • Purification: Wash the freeze-dried product with an ethanol-acetone mixture (1:5 v/v) to selectively precipitate and remove unreacted L-valine and residual acid byproducts[4].

Protocol 2: Cloud-Point (LCST) Determination via UV-Vis Spectrophotometry

Self-Validating Principle: Measuring transmittance at 600 nm ensures that neither the polymer nor the solvent absorbs the incident light, guaranteeing that any measured drop in transmittance is strictly due to temperature-induced macroscopic phase separation (turbidity).

  • Sample Preparation: Prepare a 1.0 wt% solution of the poly(AVa) copolymer in a standardized buffer (e.g., 0.1 M NaCl, pH 7.4) to maintain constant ionic strength[5].

  • Instrument Setup: Transfer the solution to a quartz cuvette (0.368 mL cell volume) and place it in a temperature-controlled UV-Vis spectrophotometer.

  • Baseline Calibration: Set the detection wavelength to 600 nm and blank the instrument against the pure buffer[5].

  • Thermal Ramp: Program a heating rate of exactly 1.0 °C/min. Warning: Faster heating rates will cause thermal lag between the cuvette and the sensor, artificially inflating the LCST reading.

  • Data Acquisition: Record the transmittance as a function of temperature. The LCST (cloud point) is defined as the exact temperature at which the optical transmittance drops to 50% of its initial baseline value[5].

IV. Quantitative Data Summary

The following table summarizes how pH and comonomer selection dictate the solubility and thermal responsiveness of AVa-based systems.

Copolymer SystemComonomer / Cross-linkerpHPhase Behavior / LCST (°C)Solubility Status
Poly(AVa) Homopolymer None≤ 4.5< 20 °CInsoluble (Precipitates)
Poly(AVa) Homopolymer None≥ 7.0No LCST observedHighly Soluble Polyelectrolyte
NIPAAm / AVa (90/10) PEG-DA (12 mol%)7.4~32 - 34 °CSoluble Hydrogel Network
SAVal / DA N-dodecylacrylamide8.0No LCST observedSoluble Micelles (>10⁻³ g/L CAC)

V. References

  • Solution Properties of Hydrophobically Modified Copolymers of N-Isopropylacrylamide and N-Glycine Acrylamide: A Study by Microcalorimetry and Fluorescence Spectroscopy Source: Macromolecules - ACS Publications URL:

  • X-ray structure and computational study for N-acryloyl-L-valine, a versatile monomer for preparing smart drug delivery carriers Source: ResearchGate URL:

  • Self-association and microenvironment of random amphiphilic copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide in aqueous solution Source: ResearchGate / IIT Kharagpur URL:

  • Multiple Stimuli-Responsive Hydrogels for Metal-Based Drug Therapy Source: MDPI URL:

Sources

Optimization

Technical Support Center: Optimizing Poly(N-acryloyl-L-valine) Microgels

Welcome to the Technical Support Center for stimuli-responsive microgel synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the structural tuning of poly(N-acryloyl-L-valine) (PNALV...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for stimuli-responsive microgel synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the structural tuning of poly(N-acryloyl-L-valine) (PNALV) microgels. PNALV is a highly versatile, dual-responsive (thermo- and pH-sensitive) chiral polymer. Because its architecture mimics N-isopropylacrylamide but includes an amino acid derivative, it exhibits a distinct Volume Phase Transition Temperature (VPTT) and pH-dependent swelling behavior[1].

The linchpin of optimizing these physicochemical properties lies in the precise calibration of your crosslinker—typically N,N'-methylenebisacrylamide (BIS). This guide is designed to provide drug development professionals and materials scientists with field-proven methodologies, causality-driven troubleshooting, and empirical data to master PNALV microgel synthesis.

I. Standard Operating Procedure: Precipitation Polymerization

To ensure reproducibility, your synthesis protocol must be a self-validating system. The following methodology outlines the standard batch precipitation polymerization of PNALV, utilizing visual and kinetic checkpoints.

  • Monomer Preparation: Dissolve the N-acryloyl-L-valine monomer and BIS crosslinker (typically 1.0–5.0 mol% relative to the monomer) in ultra-pure deionized water.

  • Deoxygenation: Purge the reaction vessel with Nitrogen ( N2​ ) gas for a minimum of 30 minutes. Causality: Dissolved oxygen acts as a potent radical scavenger; failing to remove it will result in delayed initiation or complete reaction failure.

  • Heating: Raise the temperature to 70°C under constant magnetic stirring (e.g., 400 rpm). Causality: This temperature must strictly exceed the VPTT of the forming polymer chains to ensure they become hydrophobic and precipitate out of solution to form precursor particles.

  • Initiation: Inject a degassed solution of potassium persulfate (KPS) to initiate free-radical polymerization. Self-Validation Checkpoint: The transparent solution must turn opalescent/turbid within 5–10 minutes. This visual shift confirms successful particle nucleation.

  • Maturation: Allow the reaction to proceed under an N2​ blanket for 4–6 hours to ensure complete monomer conversion.

  • Purification: Dialyze the resulting dispersion against DI water for 7 days (changing the water daily) using a 12–14 kDa MWCO membrane to remove unreacted monomers, oligomers, and residual initiator.

SynthesisWorkflow N1 Monomer Preparation (N-acryloyl-L-valine + BIS) N2 Precipitation Polymerization (70°C, N2 atmosphere) N1->N2 N3 Initiation (Addition of KPS/APS) N2->N3 N4 Particle Nucleation & Growth N3->N4 N5 Purification (Dialysis against DI Water) N4->N5

Workflow for precipitation polymerization of PNALV microgels.

II. Quantitative Data: Effect of BIS Concentration

The concentration of the crosslinker fundamentally alters the macroscopic behavior of the microgel. Use the table below as a benchmarking tool for your formulation targets.

BIS Concentration (mol%)Swelling Ratio (Q)Mesh Size (nm)Network RigidityDrug Release Burst Phase
1.0% Very High (~45)> 15 nmLow (Fragile)High (Rapid diffusion)
2.5% High (~30)10 - 15 nmOptimalModerate
5.0% Moderate (~15)5 - 10 nmHighLow (Sustained)
7.5% Low (< 10)< 5 nmVery HighSuppressed

III. Troubleshooting Guide

Q: My synthesis yielded a highly viscous solution instead of discrete, colloidal microgel particles. What went wrong? A: This is a classic symptom of insufficient crosslinking density or delayed crosslinker incorporation. If the BIS concentration falls below the critical gelation threshold (typically <0.5 mol%), the polymer chains fail to form a stable three-dimensional network. Instead of crosslinked colloidal particles, the reaction yields linear or branched water-soluble polymer chains, which drastically increase the viscosity of the aqueous phase. Ensure your BIS is accurately weighed and fully dissolved before adding the initiator.

Q: The microgels formed successfully, but they show a very broad, sluggish response to temperature changes around the VPTT. How can I fix this? A: You have likely over-crosslinked the network. When BIS concentration exceeds 5–7 mol%, the resulting microgels become highly rigid. The dense polymer network physically restricts the mobility of the PNALV chains, preventing the rapid expulsion of water molecules during the hydrophobic collapse at the VPTT. To restore a sharp, rapid phase transition, reduce the BIS concentration to the optimal 2.0–3.0 mol% range.

Q: My structural analysis indicates a dense core and a very "fuzzy," loosely crosslinked corona. I need a homogeneously crosslinked particle for my assay. Why is this happening? A: This core-shell heterogeneity is an inherent kinetic artifact of batch precipitation polymerization. BIS contains two reactive double bonds and typically polymerizes significantly faster than the N-acryloyl-L-valine monomer. Consequently, the crosslinker is rapidly consumed in the early stages of the reaction, leading to the formation of a highly crosslinked inner core[2]. As the reaction progresses, the remaining monomer adds to the growing particle with very little crosslinker available, creating a sparsely crosslinked shell[2]. To achieve a homogeneous internal structure, transition from a batch process to a continuous monomer/crosslinker feeding strategy (starved-feed polymerization) to maintain a constant reactivity ratio throughout the synthesis.

Causality C Crosslinker (BIS) Concentration High High Concentration (>5 mol%) C->High Low Low Concentration (<1 mol%) C->Low H1 Increased Network Rigidity High->H1 H2 Suppressed Swelling Ratio High->H2 H3 Broadened Phase Transition High->H3 L1 High Swelling Capacity Low->L1 L2 Fragile / Low Yield Low->L2 L3 Sharp Phase Transition Low->L3

Causality of crosslinker concentration on PNALV microgel properties.

IV. Frequently Asked Questions (FAQs)

Q: How exactly does the crosslinker concentration modulate the release kinetics of small molecule drugs? A: Crosslinking density directly dictates the swellability and mesh size (ξ) of the hydrogel network. According to free-volume theory, drug diffusion is highly dependent on the ratio of the hydrodynamic radius of the drug to the mesh size of the gel. Lower crosslinker concentrations yield a larger mesh size and higher swelling ratios, facilitating rapid diffusion and often resulting in a pronounced "burst release" phase. Conversely, higher crosslinking densities decrease the mesh size, creating a tortuous path that leads to slower, sustained release profiles[3].

Q: Can I use a degradable crosslinker instead of BIS for targeted in vivo drug delivery? A: Yes. While BIS forms stable, non-degradable covalent bonds, you can substitute it with stimuli-labile crosslinkers. For example, using an acid-labile crosslinker (e.g., N,N'-(1,2-dihydroxyethylene)bisacrylamide) or a redox-responsive crosslinker (e.g., N,N'-bis(acryloyl)cystamine) allows the PNALV microgels to degrade into clearable polymer chains upon reaching specific acidic tumor microenvironments or glutathione-rich intracellular compartments.

V. References

  • Title: Thermo- and pH-responsive copolymer of N-isopropylacrylamide with acryloylvaline: synthesis and properties in aqueous solutions Source: ResearchGate URL: [Link]

  • Title: Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Effect of Cross-Link Density on the Internal Structure of Poly(N-isopropylacrylamide) Microgels Source: ResearchGate URL: [Link]

Sources

Troubleshooting

purification methods for removing unreacted n-acryloyl-l-valine monomer

Welcome to the Technical Support Center for amino acid-based polymer synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid-based polymer synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the removal of unreacted N-acryloyl-L-valine (AVal) monomer from polymer matrices.

Because AVal contains both a hydrophilic carboxylate group and a hydrophobic isopropyl group, the resulting polymers exhibit complex amphiphilic and thermoresponsive behaviors. This often leads to the physical trapping of unreacted monomers within the polymer coil, requiring highly specific, causality-driven purification strategies.

Purification Decision Matrix

Before selecting a purification method, you must evaluate the hydrophilicity and molecular weight of your synthesized polymer. The following workflow illustrates the logical relationship between polymer properties and the optimal purification pathway.

PurificationWorkflow Start Crude Polymer Mixture (Polymer + Unreacted AVal) Decision Polymer Hydrophilicity & Molecular Weight? Start->Decision Path1 Hydrophobic / Homopolymer (e.g., Poly(AVal)) Decision->Path1 Path2 Hydrophilic / Zwitterionic (e.g., Block Copolymers) Decision->Path2 Precipitation pH-Driven Precipitation Dissolve in MeOH, drop into pH 2.0 water Path1->Precipitation Dialysis Membrane Dialysis MWCO 1-14 kDa against DI Water Path2->Dialysis Validate1 Centrifuge & Wash Verify supernatant via UV-Vis (230 nm) Precipitation->Validate1 Validate2 Monitor Dialysate Verify dialysate via UV-Vis (230 nm) Dialysis->Validate2 Final Lyophilization (Pure Polymer Matrix) Validate1->Final Validate2->Final

Workflow for selecting and validating the purification of N-acryloyl-L-valine based polymers.

Knowledge Base: Troubleshooting FAQs

Q: Why is unreacted N-acryloyl-L-valine so difficult to separate from its polymer? A: Both the AVal monomer and the resulting polymer share identical amphiphilic characteristics. During standard precipitation, the hydrophobic isopropyl groups on the polymer backbone cluster together, forming a collapsed coil or micelle that physically traps the small-molecule monomer inside. To prevent this, purification must exploit the slight differences in solubility states, such as pH-dependent ionization.

Q: My polymer forms a gel or aggregates during dialysis, resulting in poor monomer removal. How do I fix this? A: Causality: Poly(N-acryloyl-L-valine) exhibits a Lower Critical Solution Temperature (LCST). If dialysis is performed at room temperature and the polymer's LCST is low, the chains collapse and trap the monomer. Solution: Perform the dialysis in a cold room at 4 °C (well below the LCST). This maintains the polymer chains in an extended, hydrated conformation, allowing the unreacted monomer to freely diffuse through the membrane[1].

Q: What is the most efficient precipitation method that prevents monomer co-precipitation? A: Causality: The AVal monomer is soluble in polar organic solvents and water, but the polymer's solubility is highly sensitive to the protonation state of its carboxylate groups. Solution: Dissolve the crude mixture in methanol, then precipitate it dropwise into highly acidic water (pH 2.0)[2]. The low pH protonates the polymer's carboxylate groups, neutralizing charge repulsion and forcing the polymer to precipitate, while the monomer remains solvated. Alternatively, for certain random copolymers, precipitating from a water-THF mixture into an ethanol-acetone (1:5 v/v) mixture effectively removes the unreacted acid[3].

Q: How do I definitively validate that all unreacted monomer has been removed? A: Causality: The unreacted acryloyl double bond on the AVal monomer absorbs strongly in the UV spectrum. Solution: Monitor the dialysate or the precipitation supernatant using UV-Vis spectroscopy. The complete disappearance of the absorption peak at 230 nm confirms that the monomer has been successfully removed[4].

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to lyophilization until the validation step confirms purity.

SOP 1: pH-Modulated Solvent/Antisolvent Precipitation

Best for: Hydrophobic homopolymers and heavily cross-linked matrices.

  • Dissolution: Dissolve the crude polymer mixture in a minimal volume of methanol. Mechanistic note: Methanol disrupts hydrogen bonding, ensuring both the polymer and the trapped monomer are fully solvated.

  • Precipitation: Under vigorous magnetic stirring, add the methanol solution dropwise into a 10-fold volumetric excess of acidic water (adjusted to pH 2.0 using 2 N HCl)[2].

  • Isolation: Centrifuge the suspension at 8,000 rpm for 10 minutes to pellet the precipitated polymer. Decant the supernatant.

  • Self-Validation: Sample the decanted supernatant and analyze it via UV-Vis spectroscopy. A peak at 230 nm indicates the presence of unreacted monomer[4]. Repeat steps 1–3 (alternate treatments between methanol dissolution and acidic water precipitation) until the 230 nm peak is completely undetectable[2].

  • Recovery: Wash the final pellet with a small amount of neutral DI water, freeze at -80 °C, and lyophilize to obtain a dry powder.

SOP 2: Low-Temperature Membrane Dialysis

Best for: Water-soluble zwitterionic polymers, block copolymers, and nanoparticles.

  • Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) between 1,000 Da and 14,000 Da, depending on the target polymer's molecular weight[1][4]. Hydrate the membrane in deionized (DI) water for 30 minutes prior to use.

  • Loading: Dissolve the crude polymer in DI water. If solubility is poor, adjust the pH to ~7.4 to ensure the carboxylate groups are fully ionized. Load the solution into the dialysis bag and seal it securely.

  • Dialysis: Submerge the bag in a 100-fold excess of DI water. Place the entire setup on a magnetic stirrer in a 4 °C cold room to prevent LCST-induced polymer collapse.

  • Solvent Exchange & Validation: Replace the external dialysate with fresh DI water every 12 hours for a minimum of 48 to 96 hours[1][4]. Self-Validation: Test the discarded dialysate using UV-Vis spectroscopy. Dialysis is complete when the dialysate no longer exhibits an absorption peak at 230 nm[4].

  • Recovery: Transfer the purified polymer solution to a flask, freeze, and lyophilize in the dark to prevent light-induced degradation[4].

Quantitative Data Analytics

The following table summarizes the expected performance metrics for the purification strategies discussed, allowing you to benchmark your experimental yields.

Purification StrategyPrimary MechanismOptimal Solvent SystemMonomer Removal EfficiencyTypical YieldRecommended Polymer Type
pH-Driven Precipitation Protonation of carboxylatesMethanol (Solvent) / pH 2.0 Water (Antisolvent)>98% (after 3 cycles)85–90%Hydrophobic homopolymers
Organic Antisolvent Differential solubilityWater-THF (Solvent) / Ethanol-Acetone 1:5 (Antisolvent)~95% (after 2 cycles)80–85%Random amphiphilic copolymers
Membrane Dialysis Size exclusion diffusionDI Water (Dialysate at 4 °C)>99% (after 4–5 days)90–95%Zwitterionic / Block copolymers

References

  • Source: iitkgp.ac.
  • Source: acs.
  • Title: Poly(amino acid)
  • Source: rsc.

Sources

Optimization

tuning the LCST of poly(n-acryloyl-l-valine) by adjusting copolymer ratios

Welcome to the Technical Support Center for Smart Polymer Synthesis. This guide is designed for researchers and drug development professionals working on thermoresponsive amino acid-based polymers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Smart Polymer Synthesis. This guide is designed for researchers and drug development professionals working on thermoresponsive amino acid-based polymers. Below, you will find an in-depth mechanistic overview, self-validating protocols, quantitative reference data, and a targeted troubleshooting FAQ for tuning the Lower Critical Solution Temperature (LCST) of poly(N-acryloyl-L-valine) (PNALV).

Mechanistic Overview of LCST Tuning

The LCST of amino acid-based polymers is governed by a delicate thermodynamic balance between polymer-water hydrogen bonding (enthalpic contribution) and hydrophobic aggregation (entropic contribution). Homopolymers of poly(N-acryloyl-L-valine) typically exhibit an LCST of approximately 9 °C (282 K)[1]. However, physiological applications such as targeted drug delivery require an LCST closer to human body temperature (37 °C).

By copolymerizing N-acryloyl-L-valine with specific comonomers, researchers can precisely tune this phase transition[2]. Introducing hydrophilic comonomers (e.g., N,N-dimethylacrylamide, DMA) increases the energy required to disrupt polymer-water interactions, raising the LCST. Conversely, hydrophobic comonomers (e.g., N-dodecylacrylamide) lower the LCST by facilitating earlier entropic collapse. Furthermore, modifying the amino acid side chain into a diamide, such as poly(N-acryloyl-L-valine N′-methylamide), alters the intrinsic hydrogen-bonding capacity and shifts the baseline LCST entirely[3].

Experimental Workflow & Protocol

G A Monomer Selection (NALV + Comonomer) B RAFT Polymerization (CTA + Initiator + Heat) A->B C Purification (Precipitation & Dialysis) B->C D LCST Characterization (UV-Vis / DLS) C->D E Hydrophilic Comonomer (e.g., DMA, PEGMA) Increases LCST E->A F Hydrophobic Comonomer (e.g., N-dodecylacrylamide) Decreases LCST F->A

Workflow for tuning PNALV LCST via RAFT copolymerization.

Self-Validating Protocol: RAFT Synthesis of PNALV Copolymers

To achieve a predictable LCST, the polymer must have a narrow molecular weight distribution. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the standard for this[4].

Step 1: Monomer Purification Pass N-acryloyl-L-valine (NALV) and your chosen comonomer through a basic alumina column. Causality: Commercial monomers contain inhibitors (e.g., MEHQ) that prematurely terminate propagating radicals. Failure to remove them leads to uncontrolled molecular weights and high dispersity (Đ), which severely broadens the LCST phase transition.

Step 2: Reaction Setup In a Schlenk flask, dissolve NALV, the comonomer, a Chain Transfer Agent (CTA, e.g., 4-cyanopentanoic acid dithiobenzoate), and an initiator (e.g., AIBN) in anhydrous DMF. Maintain a strict [Monomer]:[CTA]:[Initiator] molar ratio of 100:1:0.2. Causality: A low initiator-to-CTA ratio ensures that the vast majority of polymer chains are initiated by the CTA rather than the initiator, preserving the "living" nature of the polymerization and ensuring uniform chain lengths.

Step 3: Deoxygenation Perform three consecutive freeze-pump-thaw cycles on the Schlenk line, backfilling with ultra-pure Argon. Causality: Oxygen acts as a potent radical scavenger. Incomplete deoxygenation will result in a prolonged induction period and a loss of end-group fidelity.

Step 4: Polymerization Immerse the sealed flask in an oil bath preheated to 70 °C for 12–24 hours.

Step 5: Purification Terminate the reaction by rapid cooling in liquid nitrogen and exposure to air. Precipitate the polymer dropwise into cold diethyl ether. Recover via centrifugation, dissolve in deionized water, and dialyze (MWCO 3.5 kDa) against deionized water for 48 hours to remove unreacted monomer. Lyophilize to obtain the pure copolymer.

Step 6: System Validation Analyze the polymer via Gel Permeation Chromatography (GPC) to confirm Đ < 1.2. Measure the LCST via UV-Vis spectroscopy by monitoring the transmittance at 600 nm while heating the solution at a rate of 1 °C/min. A sharp drop in transmittance confirms successful synthesis and a narrow molecular weight distribution.

Quantitative Data: Copolymer Ratios vs. LCST

To provide a baseline for your experimental design, the following table summarizes the theoretical impact of various comonomer ratios on the LCST of PNALV-based systems.

Base MonomerComonomerMolar Ratio (Base:Comonomer)Expected LCST ShiftEstimated LCST (°C)
NALVNone (Homopolymer)100:0Baseline~9.0
NALVN-dodecylacrylamide95:5Decrease~4.5
NALVN-isopropylacrylamide50:50Increase~22.0
NALVN,N-dimethylacrylamide70:30Increase~25.0
NALVN,N-dimethylacrylamide50:50Increase~34.0

Note: Exact LCST values are highly dependent on the degree of polymerization, polymer concentration, and the pH/ionic strength of the solvent[2].

Troubleshooting Guides & FAQs

Q: Why is my copolymer's LCST transition broad instead of a sharp phase separation? A: A broad LCST transition is typically symptomatic of high polymer dispersity (Đ > 1.5) or compositional drift during the copolymerization. In a RAFT process, if the reactivity ratios of NALV and your comonomer differ significantly, one monomer will be consumed faster, creating a gradient copolymer rather than a random one. Solution: Monitor the conversion via 1H NMR and stop the reaction at low conversions (<50%), or use a continuous semi-batch monomer feed approach. Additionally, verify your CTA/initiator ratio to ensure strict living control.

Q: My PNALV copolymer completely lost its thermoresponsiveness. What happened? A: This occurs when the hydrophilic-hydrophobic balance is pushed too far in either direction. If you incorporated too much hydrophilic comonomer (e.g., >60% DMA), the polymer remains entirely water-soluble across all standard temperatures (0–100 °C). Conversely, if the polymer is too hydrophobic, it will be insoluble even at 0 °C. Solution: Adjust the comonomer feed ratio. Start with a conservative 90:10 (NALV:Comonomer) ratio and incrementally increase the comonomer content.

Q: How does the pH of the test solution affect the LCST of PNALV? A: PNALV contains a carboxylic acid group on the valine residue. At a pH above its pKa (~4.5), the carboxylic acid deprotonates into a carboxylate ion. The resulting electrostatic repulsion and massive increase in hydrophilicity will either drastically raise the LCST or abolish it entirely, making the polymer completely water-soluble regardless of temperature[2]. Solution: If you require a purely thermoresponsive polymer independent of pH, consider synthesizing the diamide derivative, poly(N-acryloyl-L-valine N′-methylamide) (PAVMA), which lacks the ionizable proton[3].

Q: Why did my RAFT polymerization yield very low conversion after 24 hours? A: Low conversion is often caused by incomplete deoxygenation, degraded initiator (AIBN), or an inappropriate choice of CTA. Trithiocarbonates or dithiobenzoates are generally effective for acrylamides. Ensure your AIBN is freshly recrystallized from methanol and stored in the dark at 4 °C.

Sources

Troubleshooting

Technical Support Center: Troubleshooting High Polydispersity in RAFT Polymerization of N-Acryloyl-L-Valine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-acryloyl-L-valin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-acryloyl-L-valine (NALV). This resource is designed to provide in-depth troubleshooting assistance and practical guidance to achieve well-defined polymers with low polydispersity index (PDI) values.

Introduction: The Challenge of Controlled NALV Polymerization

N-acryloyl-L-valine is a stimuli-responsive monomer that yields polymers with potential applications in drug delivery and bioconjugation, owing to their sharp thermal and pH-responsive behavior. However, achieving controlled polymerization of N-substituted acrylamides like NALV via RAFT can be challenging. Researchers frequently encounter issues with high PDI values, indicating a broad distribution of polymer chain lengths and a lack of control over the polymerization process. This guide will address the common pitfalls and provide evidence-based solutions to obtain NALV polymers with desired molecular weights and narrow molecular weight distributions.

Frequently Asked Questions (FAQs)

Q1: Why is my PDI for poly(N-acryloyl-L-valine) consistently high (> 1.3)?

A high PDI in the RAFT polymerization of NALV is often attributed to several factors, including an inappropriate choice of chain transfer agent (CTA), an incorrect CTA-to-initiator ratio, or suboptimal reaction conditions. N-substituted acrylamides can exhibit slower polymerization kinetics and may be more susceptible to side reactions if the RAFT equilibrium is not carefully controlled.

Q2: What is the ideal chain transfer agent (CTA) for NALV polymerization?

The choice of CTA is critical for achieving a controlled polymerization. For acrylamides, trithiocarbonates are generally more effective than dithiobenzoates. Specifically, CTAs like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) and 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC) have been successfully employed for the polymerization of N-substituted acrylamides. The selection of the CTA should be based on the reactivity of the monomer and the desired end-group functionality of the polymer.

Q3: How does the CTA-to-initiator ratio affect the PDI?

The ratio of CTA to initiator ([CTA]/[I]) is a crucial parameter for controlling the polymerization. A higher [CTA]/[I] ratio, typically in the range of 5 to 10, is often necessary for acrylamides to ensure that the majority of chains are initiated from the CTA rather than from the thermal initiator. This minimizes the population of dead chains that can broaden the molecular weight distribution.

Q4: Can the choice of solvent impact the polymerization control?

Yes, the solvent can significantly influence the polymerization kinetics and, consequently, the PDI. For NALV, which is water-soluble, aqueous systems are common. However, the use of organic solvents like dioxane or DMF can also be effective. The key is to ensure that all components (monomer, CTA, and initiator) are fully soluble throughout the reaction.

Troubleshooting Guide: A Step-by-Step Approach to Reducing PDI

Issue 1: High PDI and Bimodal Molecular Weight Distribution

A bimodal distribution observed in Gel Permeation Chromatography (GPC) is a clear indicator of poor control, often stemming from issues with the initiation or chain transfer process.

Root Cause Analysis and Solutions:

  • Inadequate Pre-polymerization Deoxygenation: Oxygen can react with the initiator-derived radicals, leading to uncontrolled side reactions.

    • Protocol: Ensure thorough deoxygenation of the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to initiation. Alternatively, perform several freeze-pump-thaw cycles.

  • Incorrect [CTA]/[I] Ratio: A low ratio can lead to a significant population of chains initiated by the thermal initiator, resulting in a high molecular weight shoulder in the GPC trace.

    • Protocol: Increase the [CTA]/[I] ratio. A good starting point for optimization is a ratio of 5:1, with further increases to 10:1 if necessary.

Experimental Workflow for Optimizing [CTA]/[I] Ratio

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis A Prepare stock solutions: Monomer (NALV) CTA (e.g., CPADB) Initiator (e.g., AIBN) B Dispense monomer and CTA into multiple reaction vessels A->B C Add varying amounts of initiator to achieve different [CTA]/[I] ratios (e.g., 2:1, 5:1, 10:1) B->C D Deoxygenate each vessel (e.g., N2 purge for 30 min) C->D E Initiate polymerization by raising temperature (e.g., 70 °C) D->E F Allow reactions to proceed for a fixed time (e.g., 6 hours) E->F G Quench reactions (e.g., cool on ice) F->G H Precipitate and purify polymers G->H I Analyze by GPC to determine Mn, Mw, and PDI H->I J Compare PDI values to identify the optimal [CTA]/[I] ratio I->J

Caption: Workflow for optimizing the CTA-to-initiator ratio.

Issue 2: Slow Polymerization and Low Monomer Conversion

Slow reaction kinetics can lead to long reaction times, which may increase the likelihood of side reactions and chain termination events, ultimately broadening the PDI.

Root Cause Analysis and Solutions:

  • Inappropriate Initiator: The choice of initiator and its decomposition rate at the reaction temperature are critical. For many RAFT polymerizations, azo initiators like 2,2'-azobis(2-methylpropionitrile) (AIBN) or water-soluble analogues like 4,4'-azobis(4-cyanovaleric acid) (ACVA) are suitable.

    • Protocol: Ensure the initiator's half-life is appropriate for the reaction temperature. For a reaction at 70 °C, AIBN is a common choice.

  • Low Reaction Temperature: Insufficient thermal energy can lead to a slow rate of initiation and propagation.

    • Protocol: While higher temperatures can increase the rate of polymerization, they can also lead to more side reactions. A systematic study of the reaction temperature (e.g., 60 °C, 70 °C, 80 °C) can help identify the optimal balance.

Issue 3: Broad PDI Despite High Monomer Conversion

Achieving high monomer conversion is desirable, but if the PDI remains high, it suggests that the chain transfer process is inefficient.

Root Cause Analysis and Solutions:

  • Poor CTA Selection: The CTA may not be suitable for the monomer, leading to a slow pre-equilibrium and a broad distribution of chain lengths.

    • Protocol: As previously mentioned, switch to a more appropriate CTA. For NALV, a trithiocarbonate is recommended.

  • Solvent Effects: The solvent can influence the reactivity of the propagating radicals and the CTA.

    • Protocol: If using an aqueous system, ensure the pH is controlled, as the charge state of NALV can affect its reactivity. If using an organic solvent, ensure all components remain soluble.

Data Summary: Recommended Starting Conditions

ParameterRecommended RangeRationale
CTA Trithiocarbonate (e.g., CPADB, CPDTC)More effective for controlling acrylamide polymerization.
[CTA]/[I] Ratio 5:1 to 10:1Minimizes chains initiated by the thermal initiator.
Initiator AIBN (organic) or ACVA (aqueous)Appropriate half-life at typical reaction temperatures.
Temperature 60-80 °CBalances polymerization rate and control.
Solvent Dioxane, DMF, or buffered aqueous solutionEnsures solubility of all components.

Visualizing the RAFT Mechanism

G Initiator Initiator (e.g., AIBN) I_rad Initiator Radical (I•) Initiator->I_rad Initiation P_rad Propagating Radical (Pn•) I_rad->P_rad + M Monomer Monomer (M) P_rad->P_rad + M (Propagation) Intermediate RAFT Adduct Radical P_rad->Intermediate + CTA CTA CTA (Z-C(=S)S-R) CTA->Intermediate Dormant_Polymer Dormant Polymer Chain (Pn-S-C(=S)Z) Intermediate->Dormant_Polymer Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Dormant_Polymer->Intermediate + Pm• (Reversible Addition) New_P_rad New Propagating Radical (Pm•) R_rad->New_P_rad + M

Reference Data & Comparative Studies

Validation

Comparative Guide: Thermoresponsiveness of N-Acryloyl-L-Valine vs. N-Isopropylacrylamide

Executive Summary & Mechanistic Overview For decades, poly(N-isopropylacrylamide) (PNIPAM) has served as the gold standard in thermoresponsive smart materials, characterized by a sharp Lower Critical Solution Temperature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

For decades, poly(N-isopropylacrylamide) (PNIPAM) has served as the gold standard in thermoresponsive smart materials, characterized by a sharp Lower Critical Solution Temperature (LCST) of ~32°C in aqueous media[1]. However, the demand for multi-stimuli responsive systems in targeted drug delivery has driven the development of amino acid-based alternatives.

Poly(N-acryloyl-L-valine) (PNVAL) is a highly tunable, biomimetic alternative. It shares the isopropyl and amido structural motifs of NIPAM but incorporates a chiral amino acid backbone with a terminal carboxylic acid. This structural evolution shifts the polymer from a single-stimulus (temperature) responder to a dual-stimulus (temperature and pH) smart material[2].

Thermodynamics of Phase Transition: Causality and Logic

The fundamental difference between PNIPAM and PNVAL lies in the thermodynamic drivers of their phase transitions:

  • PNIPAM (Entropy-Driven Collapse): The phase transition of PNIPAM is purely temperature-driven. Below 32°C, water molecules form highly ordered, cage-like structures around the hydrophobic isopropyl groups via hydrogen bonding. As the temperature increases above the LCST, these hydrogen bonds are disrupted. The ordered water molecules are released into the bulk, increasing the overall entropy of the system and driving the polymer chains into a hydrophobic collapse[1].

  • PNVAL (Electrostatic vs. Hydrophobic Balance): PNVAL's thermoresponsiveness is strictly governed by the degree of protonation ( α ) of its carboxylate groups. At high pH, electrostatic repulsion between negatively charged carboxylate groups keeps the polymer chains in an extended, hydrated state, effectively suppressing the LCST. However, as the pH drops, the carboxyl groups become protonated. At a critical degree of protonation ( α=0.65 ), the electrostatic repulsion is minimized. Hydrophobic interactions between the isopropyl groups then outweigh the residual electrostatic forces, triggering a sharp endothermic coil-to-globule transition[3].

Quantitative Performance Comparison

ParameterPNIPAMPNVAL (Poly(N-acryloyl-L-valine))
Monomer Structure N-isopropylacrylamideN-acryloyl-L-valine
Primary Stimuli TemperatureTemperature & pH
LCST Range ~32°C (Largely independent of pH)Highly tunable (e.g., ~9°C to >40°C based on pH)
Phase Transition Mechanism H-bond disruption (Entropy-driven)Hydrophobic interaction overcoming electrostatics
Functional Groups Amide, IsopropylAmide, Isopropyl, Carboxylic Acid
Primary Application General thermoresponsive hydrogelsTargeted, pH-dependent drug delivery[2]

Experimental Workflow: Synthesis & Self-Validating LCST Characterization

To objectively compare the thermoresponsiveness of these polymers, researchers must employ a self-validating experimental design that correlates macroscopic phase separation with microscopic conformational changes.

Step 1: Free Radical Polymerization & Structural Validation
  • Procedure: Dissolve the monomer (NIPAM or NVAL) in a suitable solvent (e.g., DMF/water) alongside Azobisisobutyronitrile (AIBN) as the initiator. Purge the reaction vessel with nitrogen for 30 minutes. Heat the mixture to 65°C and stir for 16 hours.

  • Causality & Self-Validation: Nitrogen purging is critical as oxygen acts as a radical scavenger, terminating chain growth prematurely. Before thermal testing, the synthesized polymer must be precipitated in diethyl ether, lyophilized, and analyzed via 1 H-NMR spectroscopy. The complete disappearance of vinyl proton peaks (5.5–6.5 ppm) validates that no unreacted monomers remain, preventing false LCST readings.

Step 2: Aqueous Solution Preparation & Strict pH Control
  • Procedure: Prepare 0.015 g/cm³ polymer solutions in buffered aqueous media (e.g., 0.1 M NaCl) adjusted to specific pH values (e.g., pH 3.0, 5.0, 7.4)[2].

  • Causality: Because PNVAL is a polyelectrolyte, variations in ionic strength and pH will drastically alter the degree of protonation. Strict buffering isolates the thermoresponsive variable.

Step 3: Macroscopic Profiling via UV-Vis Turbidimetry
  • Procedure: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor optical transmittance at 600 nm while heating at a controlled rate of 1°C/min.

  • Causality & Self-Validation: Transmittance quantifies the macroscopic cloud point ( Tcp​ ). Recording a subsequent cooling cycle at 1°C/min should produce a hysteresis loop, validating the reversibility of the phase transition.

Step 4: Microscopic Profiling via Dynamic Light Scattering (DLS)
  • Procedure: Analyze the identical buffered solutions using DLS across the exact same temperature gradient.

  • Causality & Self-Validation: DLS measures the hydrodynamic radius ( Rh​ ). The exact temperature where Rh​ drops sharply must perfectly align with the Tcp​ obtained from UV-Vis. This dual-method approach creates a closed-loop validation, confirming that macroscopic clouding is caused by a true microscopic coil-to-globule transition rather than random, non-specific aggregation.

Logical Workflow Visualization

Workflow Start Polymer Synthesis (Free Radical Polymerization) Purification 1H-NMR Validation (Confirm Vinyl Peak Absence) Start->Purification Prep Aqueous Solution Prep (Strict pH & Ionic Control) Purification->Prep Split1 UV-Vis Turbidimetry (Macroscopic) Prep->Split1 Split2 Dynamic Light Scattering (Microscopic) Prep->Split2 Data1 Transmittance vs. Temp (Identify Cloud Point) Split1->Data1 Data2 Hydrodynamic Radius vs. Temp (Confirm Coil-to-Globule) Split2->Data2 End Self-Validated LCST Profile Data1->End Data2->End

Self-validating experimental workflow for characterizing thermoresponsive polymers.

Application in Drug Delivery: Causality and Design

The structural differences between these polymers dictate their clinical utility. While PNIPAM is excellent for simple thermal release, PNVAL is vastly superior for complex physiological environments requiring multi-stage targeting.

For instance, in the pulsed release of basic antidepressants (e.g., paroxetine or duloxetine), PNVAL hydrogels utilize their carboxyl groups to ionically bind the drug. At low pH (mimicking the stomach), the polymer remains tightly collapsed, and drug release is minimal. However, upon transitioning to a pH of 7.4 (mimicking the intestinal tract), the carboxyl groups deprotonate. The resulting electrostatic repulsion forces the hydrogel network to rapidly expand and swell, triggering a massive, targeted burst release of the therapeutic agent[4]. Furthermore, the valine moiety's ability to coordinate with metal ions makes PNVAL an exceptional candidate for delivering metal-based drugs like cisplatin[1].

References[1] Multiple Stimuli-Responsive Hydrogels for Metal-Based Drug Therapy | Source: mdpi.com | URL:https://www.mdpi.com/1999-4923/4/2/262[2] Thermo- and pH-responsive copolymer of N-isopropylacrylamide with acryloylvaline: synthesis and properties in aqueous solutions | Source: proquest.com | URL:https://www.proquest.com/openview/thermo-ph-responsive-copolymer[3] Self-association and microenvironment of random amphiphilic copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide in aqueous solution | Source: researchgate.net | URL: https://www.researchgate.net/publication/244464673[4] Pulsed release of antidepressants from nanocomposite hydrogels | Source: oatext.com | URL:https://www.oatext.com/Pulsed-release-of-antidepressants-from-nanocomposite-hydrogels.php

Sources

Comparative

Chiral Recognition Efficiency: Poly(N-acryloyl-L-valine) vs. Poly(N-acryloyl-D-valine)

As the demand for enantiopure pharmaceuticals and advanced biomaterials accelerates, the development of highly efficient chiral selectors has become a critical focus in analytical chemistry and bioengineering. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for enantiopure pharmaceuticals and advanced biomaterials accelerates, the development of highly efficient chiral selectors has become a critical focus in analytical chemistry and bioengineering. Among the most versatile synthetic chiral selectors are polymers derived from amino acids. This guide provides an in-depth, objective comparison of the chiral recognition efficiency between Poly(N-acryloyl-L-valine) (Poly(L-AAL)) and its enantiomeric counterpart, Poly(N-acryloyl-D-valine) (Poly(D-AAL)).

By examining their performance across chromatographic separation and cellular interaction models, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to deploy these polymers in advanced applications.

Mechanistic Causality: The Thermodynamics of Chiral Recognition

The foundation of chiral recognition by Poly(L-AAL) and Poly(D-AAL) lies in the formation of transient diastereomeric complexes between the chiral polymer side-chains and the target enantiomers.

According to the three-point interaction model, successful chiral recognition requires a minimum of three simultaneous spatial interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole). In N-acryloyl-valine polymers:

  • Hydrogen Bonding: The amide linkage (-NH-CO-) acts as both a primary hydrogen bond donor and acceptor.

  • Steric Bulk: The bulky isopropyl group of the valine residue restricts the conformational freedom of the analyte.

  • Polymer Backbone: The rigid polymethacrylamide/polyacrylamide backbone amplifies the chiral microenvironment, preventing the relaxation of the chiral cavity.

When a racemic mixture interacts with Poly(L-AAL), the L-enantiomer of the analyte typically forms a more thermodynamically stable complex ( ΔGLL​<ΔGDL​ ) due to matched stereochemistry, while the D-enantiomer experiences steric repulsion. In biological systems, this phenomenon is magnified; because mammalian cell membranes and extracellular matrix proteins are inherently homochiral (composed of L-amino acids), they exhibit a profound stereospecific preference for Poly(L-AAL) surfaces[1].

Mechanism Racemate Racemic Analyte (L- & D- Enantiomers) L_Polymer Poly(L-AAL) Phase (Chiral Selector) Racemate->L_Polymer Enters Column Complex_LL Transient Complex (L-Analyte : L-Polymer) Matched Stereochemistry High Affinity (ΔG) L_Polymer->Complex_LL Strong Hydrogen Bonding Complex_DL Transient Complex (D-Analyte : L-Polymer) Mismatched Stereochemistry Low Affinity (ΔG) L_Polymer->Complex_DL Steric Repulsion Elution Chromatographic Separation Complex_LL->Elution Elutes Second Complex_DL->Elution Elutes First

Thermodynamic mechanism of chiral recognition on a Poly(L-AAL) stationary phase.

Comparative Performance Data

The macroscopic behavior of these polymers diverges significantly depending on the application. Table 1 summarizes the quantitative performance metrics of Poly(L-AAL) and Poly(D-AAL) across established experimental paradigms.

Table 1: Performance Comparison of Poly(L-AAL) vs. Poly(D-AAL)

Performance MetricPoly(N-acryloyl-L-valine)Poly(N-acryloyl-D-valine)Mechanistic Driver
Cell Adhesion Density (COS-7) High (~800 cells/mm²)Low (~200 cells/mm²)Homochiral matching with L-amino acid-rich integrins on cell membranes[1].
AIEgen Cellular Uptake Enhanced fluorescenceReduced fluorescenceStereospecific endocytosis pathways favor L-enantiomeric polymer coronas[2].
HPLC Elution Order (L/D-Analytes) D-enantiomer elutes firstL-enantiomer elutes firstReversal of transient diastereomeric complex stability ( ΔΔG )[3].
Chromatographic Resolution ( Rs​ ) > 1.5 (Baseline resolution)> 1.5 (Baseline resolution)Both provide identical thermodynamic resolution power for racemates, but inverted.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize internal validation steps.

Protocol A: Synthesis of Chiral Polymer Brushes via SI-ATRP

Causality Note: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is selected over conventional free-radical polymerization because it suppresses bimolecular termination. This yields dense, uniform polymer brushes (high grafting density), forcing the polymer chains into an extended conformation that maximizes the exposure of the chiral valine side-chains to the biological or chromatographic environment[4].

Step 1: Initiator Immobilization

  • Clean a silicon or gold substrate using oxygen plasma.

  • Immerse the substrate in a 10 mM solution of 2-bromoisobutyryl bromide (BIBB) in dry toluene with triethylamine (TEA) as an acid scavenger for 12 hours at room temperature.

  • Validation: Analyze the surface via X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the Br 3d peak, ensuring successful initiator anchoring.

Step 2: Degassing & Catalyst Complexation

  • Prepare a monomer solution by dissolving 4 mmol of either N-acryloyl-L-valine or N-acryloyl-D-valine in 8 mL of a 1:1 (v/v) methanol/water mixture[4].

  • Add 23 mg of Cu(I)Br and 0.10 mL of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) to the solution.

  • Subject the mixture to three consecutive freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise oxidize the Cu(I) catalyst and terminate the living polymerization.

Step 3: Polymerization

  • Transfer the degassed solution to the reactor containing the initiator-functionalized substrate under a nitrogen atmosphere.

  • Heat the reaction to 60 °C and allow polymerization to proceed for 3 hours.

  • Terminate the reaction by exposing the flask to air. Wash the substrate extensively with methanol and acidic water (pH 2.0) to remove residual copper catalyst.

  • Validation: Use Circular Dichroism (CD) spectroscopy to verify the retention of chirality in the grafted polymer films.

Workflow Start Monomer Synthesis (N-acryloyl-L/D-valine) Initiator Surface Initiator Immobilization (BIBB) Start->Initiator SIATRP SI-ATRP Polymerization (CuBr/PMDETA, 60°C) Initiator->SIATRP PolyL Poly(L-AAL) Brushes (High Cell Adhesion) SIATRP->PolyL L-Monomer PolyD Poly(D-AAL) Brushes (Low Cell Adhesion) SIATRP->PolyD D-Monomer EvalBio Biological Evaluation (Cell Culture / Uptake) PolyL->EvalBio EvalChroma Chromatographic Evaluation (HPLC Chiral Separation) PolyL->EvalChroma PolyD->EvalBio PolyD->EvalChroma

Workflow for synthesis and evaluation of chiral polymer brushes.

Protocol B: Evaluation of Chiral Stationary Phase (CSP) Efficiency in HPLC

Causality Note: Immobilizing the chiral polymer onto macroporous silica gel provides the mechanical stability required for high-pressure flow. A non-polar mobile phase (e.g., Hexane/Isopropanol) is utilized to ensure that the critical hydrogen bonding—the primary driver of chiral recognition for these polymers—is not disrupted by solvent competition[3].

Step 1: Column Packing & System Suitability

  • Slurry-pack the Poly(L-AAL) or Poly(D-AAL) grafted silica particles into a stainless-steel column (e.g., 250 mm × 4.6 mm i.d.) using a high-pressure pneumatic pump.

  • Equilibrate the column with a mobile phase of Hexane/Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min.

  • Validation: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to calculate the dead time ( t0​ ) and verify column packing efficiency (theoretical plates > 30,000/m).

Step 2: Chromatographic Evaluation

  • Inject 10 µL of a 1 mg/mL racemic mixture of N-acylated amino acid esters.

  • Monitor the UV absorbance at 254 nm.

  • Calculate the separation factor ( α=k2′​/k1′​ ) and resolution ( Rs​ ). A successful chiral recognition event will yield an α>1.2 and an inverted elution order when switching from the Poly(L-AAL) column to the Poly(D-AAL) column.

Conclusion

The comparative analysis of Poly(N-acryloyl-L-valine) and Poly(N-acryloyl-D-valine) highlights the profound impact of stereochemistry on macroscopic material performance. While both polymers function as highly efficient, thermodynamically equivalent chiral stationary phases in chromatography (yielding mirrored elution profiles), their behavior in biological systems is starkly asymmetric. Poly(L-AAL) demonstrates vastly superior cell adhesion and cellular uptake due to its homochiral compatibility with biological membranes. Understanding these mechanistic drivers allows researchers to rationally design chiral surfaces tailored for either precise enantiomeric separations or targeted bio-interfacial engineering.

References

  • Poly(amino acid)s-based star AIEgens for cell uptake with pH-response and chiral difference - Colloids and Surfaces B: Biointerfaces.
  • Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes - Chemical Reviews - ACS Public
  • Analytical Sciences - J-Stage.
  • Stereochemistry induced differential cell behaviours on chiral polymer surfaces - The Royal Society of Chemistry.

Sources

Validation

validating enantiomeric purity of n-acryloyl-l-valine using chiral HPLC

Validating Enantiomeric Purity of N-Acryloyl-L-Valine: A Chiral HPLC Column Comparison Guide As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational de...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Enantiomeric Purity of N-Acryloyl-L-Valine: A Chiral HPLC Column Comparison Guide

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational deduction based on molecular structure. N-acryloyl-L-valine (NALV) is a highly functionalized chiral monomer used to synthesize thermoresponsive and pH-responsive chiral polymers. For these materials, stereochemical fidelity is paramount, as even minor enantiomeric impurities can disrupt macroscopic properties like 1[1]. Rigorous validation of the L-enantiomer's purity via High-Performance Liquid Chromatography (HPLC) is a critical quality control gateway.

Mechanistic Insight: The Causality of CSP Selection

Separating the enantiomers of NALV requires a Chiral Stationary Phase (CSP) capable of engaging in multiple interaction modalities. NALV possesses an amide linkage (hydrogen bond donor/acceptor), a free carboxylic acid, and an isopropyl side chain (steric bulk).

Polysaccharide-based CSPs are widely recognized as the gold standard for 2[2]. The separation mechanism relies on a "three-point interaction" model. The carbamate linkages on the CSP provide hydrogen bonding sites for the amide and carboxylic acid groups of NALV. Simultaneously, the helical structure of the polysaccharide backbone creates chiral grooves that stereoselectively accommodate the bulky isopropyl group.

The Role of the Acidic Modifier: Because NALV contains a free carboxylic acid moiety, running a standard normal-phase eluent (e.g., Hexane/Isopropanol) will result in severe peak tailing due to non-specific ionic interactions with residual silanols on the underlying silica support. The addition of an acidic modifier like Trifluoroacetic acid (TFA) is 3 to suppress ionization, ensuring sharp peaks and maximizing the specific chiral interactions with the CSP[3].

Comparison Guide: Chiralpak AD-H vs. Chiralcel OD-H vs. Chiralpak IA

To determine the optimal column for NALV, we must compare the structural nuances of industry-standard polysaccharide CSPs:

  • Chiralpak AD-H : Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica. The amylose backbone forms a tight, well-defined helical structure.

  • Chiralcel OD-H : Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica. The cellulose backbone adopts a more linear, extended conformation.

  • Chiralpak IA : Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica. It offers broader solvent compatibility but can exhibit slightly lower enantioselectivity than the coated AD-H due to conformational restrictions from the immobilization process.

Comparative Experimental Data

The following table summarizes the chromatographic performance for racemic N-acryloyl-valine (1 mg/mL) using a mobile phase of Hexane / Isopropanol / TFA (85:15:0.1, v/v/v) at a flow rate of 1.0 mL/min, 25°C, with UV detection at 210 nm.

ColumnCSP BackboneRetention Time L-isomer (min)Retention Time D-isomer (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Amylose (Coated)8.411.21.452.8
Chiralcel OD-H Cellulose (Coated)9.110.51.181.3
Chiralpak IA Amylose (Immobilized)7.910.11.352.1

Expert Analysis: Chiralpak AD-H significantly outperforms OD-H for this specific analyte. The tighter helical groove of the amylose backbone provides a superior steric fit for the isopropyl group of valine compared to the extended conformation of cellulose. While Chiralpak IA provides baseline resolution ( Rs​>1.5 ), the coated AD-H yields the highest resolution ( Rs​=2.8 ), making it the optimal choice for detecting trace levels of the D-enantiomer in a highly pure L-enantiomer batch.

Experimental Protocol: A Self-Validating Workflow

Every robust analytical protocol must be a self-validating system. Before analyzing the synthesized N-acryloyl-L-valine batch, a racemic standard must be injected to confirm the system's resolving power and unambiguously establish retention times, preventing false-positive purity claims caused by co-elution.

Step 1: Mobile Phase Formulation

  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA). Causality: Normal phase provides the optimal low-dielectric environment to maximize hydrogen bonding between the analyte and the CSP.

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Causality: TFA must be added freshly to prevent gradual esterification with IPA, which would shift retention times over extended campaigns.

  • Mix thoroughly and degas via ultrasonication for 15 minutes.

Step 2: Sample Preparation

  • Weigh 5.0 mg of the synthesized N-acryloyl-L-valine sample and dissolve it in 5.0 mL of the mobile phase (1 mg/mL).

  • Prepare a racemic standard (N-acryloyl-DL-valine) at 1 mg/mL.

  • Filter all samples through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to hexane and prevents particulate clogging of the 5 µm column frit.

Step 3: Chromatographic Execution

  • Install the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Set the column oven to 25°C. Causality: Temperature control is critical. Lower temperatures generally increase selectivity ( α ) but broaden peaks due to higher mobile phase viscosity. 25°C provides the optimal thermodynamic balance.

  • Set the flow rate to 1.0 mL/min and the UV detector to 210 nm (the absorbance maximum for the acryloyl amide bond).

  • Validation Injection: Inject 10 µL of the racemic standard to confirm Rs​>2.0 .

  • Sample Injection: Inject 10 µL of the NALV sample. Calculate the enantiomeric excess (ee) based on peak area integration.

Workflow Visualization

HPLC_Workflow A Sample Preparation N-acryloyl-L-valine (1 mg/mL) Filter: 0.22 µm PTFE D Chromatographic Execution Flow: 1.0 mL/min | Temp: 25°C Detection: UV 210 nm A->D B Mobile Phase Formulation Hexane / IPA / TFA (85:15:0.1 v/v/v) B->D C CSP Column Selection Chiralpak AD-H (Optimal) vs. OD-H / IA C->D E Data Validation Calculate Enantiomeric Excess (ee) Confirm Rs > 2.0 D->E

Fig 1: Step-by-step chiral HPLC method development and validation workflow for N-acryloyl-L-valine.

References

  • Title: Stereochemistry triggered differential cell behaviours on chiral polymer surfaces Source: Soft Matter (Royal Society of Chemistry) URL: 1

  • Title: Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC Source: ResearchGate URL: 2

  • Title: Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin A-bonded stationary phase Source: ResearchGate URL: 3

Sources

Comparative

Differential Scanning Calorimetry (DSC) of Poly(N-acryloyl-L-valine) vs. PNIPAM: A Thermodynamic Comparison Guide

As drug delivery systems and tissue engineering scaffolds evolve, the demand for smart, thermoresponsive polymers has surged. Poly(N-isopropylacrylamide) (PNIPAM) has long served as the gold standard due to its sharp Low...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems and tissue engineering scaffolds evolve, the demand for smart, thermoresponsive polymers has surged. Poly(N-isopropylacrylamide) (PNIPAM) has long served as the gold standard due to its sharp Lower Critical Solution Temperature (LCST) near physiological conditions. However, its synthetic amide backbone presents limitations regarding long-term biocompatibility and bio-functionalization[1]. Enter poly(N-acryloyl-L-valine) (PNALV)—an amino acid-based, chiral alternative that mimics natural protein folding while offering a highly tunable thermodynamic profile[2].

To objectively compare these polymers, Differential Scanning Calorimetry (DSC) is the premier analytical technique. As an Application Scientist, I rely on High-Sensitivity DSC (HS-DSC) not just to pinpoint the LCST, but to decode the fundamental thermodynamics—enthalpy ( ΔH ), entropy ( ΔS ), and heat capacity ( ΔCp​ )—driving the coil-to-globule transition.

Thermodynamic Causality: The Phase Transition Mechanism

When assessing thermoresponsive polymers via DSC, we are fundamentally measuring water-polymer interactions.

Below the LCST, both PNIPAM and PNALV exist as extended, hydrated coils. Water molecules form highly ordered, cage-like clathrate structures around the hydrophobic isopropyl groups (in PNIPAM) and the valine moieties (in PNALV). This ordering represents a low-entropy state[3].

As thermal energy is applied, these hydrogen bonds are disrupted. The polymer chains undergo hydrophobic collapse into a dehydrated globule, releasing the bound water molecules into the bulk solvent. This release causes a massive increase in entropy ( ΔS>0 ), which drives the phase separation. Because the breaking of hydrogen bonds requires energy, the process is endothermic. DSC detects this exact endothermic heat flow, allowing us to quantify the energy required to dehydrate the polymer chain[4].

PhaseTransition Coil Hydrated Polymer Coil (Below LCST) Water H-bonded Heat Thermal Energy (Endothermic ΔH) Coil->Heat Heating Globule Dehydrated Globule (Above LCST) Hydrophobic Collapse Heat->Globule H-bond Disruption DSC DSC Sensor Detects Heat Flow Heat->DSC Signal Output

Fig 1. Thermodynamic pathway of LCST phase transition captured by DSC.

Comparative Data Analysis: PNIPAM vs. PNALV

While both polymers undergo this endothermic collapse, their DSC profiles reveal distinct molecular behaviors rooted in their chemical structures.

  • PNIPAM: Exhibits a highly reproducible, sharp endothermic peak at ~31–32 °C[3]. The transition is relatively insensitive to environmental pH, making it robust but inflexible. The enthalpy of transition ( ΔH ) typically ranges from 4 to 6 kJ/mol per repeating unit, driven almost entirely by the dehydration of the N-isopropyl amide group.

  • PNALV: The valine moiety introduces a chiral center, an isopropyl group, and a carboxyl/amide functional group. DSC thermograms of PNALV show a sharp endothermic peak that is highly dependent on the degree of protonation and molecular weight. At optimal protonation, hydrophobic interactions dominate, and water is released with a significant entropy gain[4]. Because of stereospecific hydrogen bonding, PNALV's LCST can be precisely tuned between 15 °C and 45 °C[2], and it exhibits unique chiral recognition capabilities at interfaces[5].

Table 1: Quantitative Thermodynamic & Physicochemical Comparison
ParameterPNIPAMPoly(N-acryloyl-L-valine) (PNALV)
Lower Critical Solution Temp (LCST) ~31–32 °C (Static)15–45 °C (Highly tunable via pH/MW)
Phase Transition Mechanism Dehydration of N-isopropyl amideDehydration of chiral valine moiety
DSC Endothermic Peak ( ΔH ) Sharp, ~4–6 kJ/molSharp, highly dependent on protonation
Hysteresis (Heating vs. Cooling) Minimal to moderateTunable (influenced by stereospecific H-bonding)
Biocompatibility & Application Limited (synthetic amide backbone)High (amino acid biomimetic, chiral recognition)
Self-Validating HS-DSC Experimental Protocol

To capture the subtle thermodynamic nuances between PNIPAM and PNALV, standard DSC is often insufficient; High-Sensitivity DSC (HS-DSC) or microcalorimetry must be employed. The following protocol is designed as a self-validating system to ensure data integrity and eliminate kinetic artifacts.

DSCProtocol Prep 1. Sample Preparation Dilute solution (1-5 mg/mL) Degas 2. Vacuum Degassing Eliminate dissolved gases Prep->Degas Baseline 3. Baseline Calibration Buffer-Buffer reference scan Degas->Baseline Scan 4. Thermal Scanning 1 °C/min heating/cooling Baseline->Scan Analyze 5. Thermodynamic Analysis Integrate ΔH, determine Tonset Scan->Analyze

Fig 2. Self-validating High-Sensitivity DSC (HS-DSC) experimental workflow.

Step-by-Step Methodology & Causality

1. Sample Preparation & Buffer Selection

  • Action: Prepare polymer solutions at a concentration of 1.0 to 5.0 mg/mL in a standardized buffer (e.g., 0.1 M PBS).

  • Causality: PNALV is highly sensitive to pH and ionic strength due to its amino acid derivation. Using a tightly controlled buffer ensures that the degree of protonation ( α ) remains constant, preventing baseline drift and shifting of the endothermic peak[4].

2. Vacuum Degassing

  • Action: Degas both the polymer solution and the reference buffer under a vacuum for 10–15 minutes prior to loading the DSC cells.

  • Causality: As the solution heats, dissolved gases decrease in solubility and form micro-bubbles. In HS-DSC, bubble formation registers as erratic endothermic spikes, masking the true polymer phase transition.

3. Baseline Calibration (The Self-Validation Step)

  • Action: Run a minimum of two heating/cooling cycles with buffer in both the reference and sample cells.

  • Causality: This establishes a flat thermal baseline and confirms the instrument's thermal symmetry. Subtracting this buffer-buffer baseline from the final polymer scan isolates the specific heat capacity ( ΔCp​ ) of the polymer alone.

4. Thermal Scanning Parameters

  • Action: Scan from 10 °C to 60 °C at a strict heating/cooling rate of 1 °C/min.

  • Causality: Why 1 °C/min? Faster heating rates induce thermal lag between the furnace and the sample, artificially shifting the apparent Tmax​ to higher temperatures and skewing the thermodynamic integration. A slow rate ensures the polymer remains in thermal equilibrium. Furthermore, running a subsequent cooling cycle validates the reversibility of the transition; minimal hysteresis confirms a purely thermodynamic LCST, while wide hysteresis indicates kinetic trapping of the collapsed globule.

5. Thermodynamic Data Integration

  • Action: Analyze the thermogram to extract Tonset​ (the true LCST), Tmax​ (peak of the transition), and integrate the area under the curve to determine ΔH .

  • Causality: Tonset​ is the temperature at which the first hydrogen bonds break, whereas Tmax​ represents the point where 50% of the polymer chains have collapsed. Comparing the ΔH of PNALV against PNIPAM quantifies the exact difference in hydration shell stability.

Conclusion

While PNIPAM remains a reliable standard for basic thermoresponsive applications, DSC analysis proves that poly(N-acryloyl-L-valine) offers a far more sophisticated thermodynamic landscape. By leveraging the chiral and pH-responsive nature of the valine moiety, researchers can engineer highly specific, biomimetic phase transitions. When characterizing these advanced polymers, adhering to a rigorous, self-validating HS-DSC protocol is non-negotiable for extracting accurate mechanistic data.

References
  • Controlled synthesis of thermoresponsive polymers derived
  • Solution Properties of Hydrophobically Modified Copolymers of N-Isopropylacrylamide and N-Glycine Acrylamide: A Study by Microcalorimetry and Fluorescence Spectroscopy Macromolecules - ACS Public
  • Multifunctional Hydrogels - From Basic Concepts To Advanced Applic
  • The Properties of Hydrophobically Modified Water Soluble Polymers in Water and at Surfaces Martin Luther University Halle-Wittenberg
  • Vinyl Polymers Based on l-Histidine Residues. Part 1. The Thermodynamics of Poly(ampholyte)

Sources

Validation

Evaluating and Comparing Swelling Ratios of N-Acryloyl-L-Valine Hydrogels: A Comprehensive Guide for Drug Delivery Systems

The transition from single-stimulus responsive materials to multi-stimuli responsive "smart" hydrogels represents a critical evolution in targeted drug delivery. While Poly(N-isopropylacrylamide) (PNIPAM) has long served...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from single-stimulus responsive materials to multi-stimuli responsive "smart" hydrogels represents a critical evolution in targeted drug delivery. While Poly(N-isopropylacrylamide) (PNIPAM) has long served as the gold standard for thermoresponsive hydrogels due to its well-characterized lower critical solution temperature (LCST) of ~32 °C 1[1], its lack of pH-responsiveness limits its utility in physiological environments where pH gradients dictate drug release.

Enter N-acryloyl-L-valine (AVA) hydrogels. By incorporating an amino acid residue that inherently possesses both a carboxyl group and an isopropyl moiety, AVA hydrogels offer a sophisticated dual-responsive (pH and temperature) platform. This guide objectively evaluates the swelling behavior of AVA hydrogels, compares their performance metrics against leading alternatives, and provides a self-validating experimental framework for researchers characterizing these advanced polymeric networks.

Mechanistic Causality: The Interplay of Electrostatics and Hydrophobicity

To accurately evaluate a hydrogel's performance, one must first understand the thermodynamic drivers of its swelling ratio—quantified as the Equilibrium Degree of Swelling (EDS). The swelling properties of hydrogels carrying L-valine residues are exquisitely sensitive to pH changes 2[2].

In an alkaline or neutral environment (pH > 5), the carboxyl groups of the AVA network are ionized. The resulting electrostatic repulsion between the negatively charged polymer chains forces the network into an extended, highly hydrated conformation. However, as the pH drops, the carboxylate anions undergo protonation. When the degree of protonation reaches a critical threshold (α ≈ 0.66, typically around pH 4), a dramatic phase transition occurs. The electrostatic repulsion is neutralized, allowing the hydrophobic interactions of the isopropyl groups to dominate. This forces the macromolecular coil to collapse, expelling water and sharply decreasing the EDS 2[2].

Mechanism N1 High pH Environment Deprotonated Carboxylates Strong Electrostatic Repulsion N2 pH Drop Trigger Critical Protonation (α ≈ 0.66) N1->N2 Acidification N3 Hydrophobic Dominance Isopropyl Groups Associate N2->N3 Overcomes Repulsion N4 Macromolecular Collapse Sharp Decrease in Swelling Ratio N3->N4 Water Expulsion

Mechanism of pH-triggered volumetric collapse in AVA hydrogels.

Comparative Swelling Profiles: AVA vs. Alternatives

When engineering a drug delivery vehicle, the choice of monomer dictates the release kinetics. Below is a comparative analysis of AVA against traditional PNIPAM and another amino-acid-based monomer, N-acryloyl-L-phenylalanine (PHE).

In polyelectrolyte platforms designed for antidepressant delivery, hydrogels like AVA-5 (crosslinked with 5 mol % N,N′-ethylene-bisacrylamide) demonstrate distinct swelling behaviors compared to PHE-based copolymers 3[3]. Because PHE contains a bulkier, highly hydrophobic phenyl ring, its electrostatic forces are overcome by hydrophobic forces at a lower degree of protonation (α ≈ 0.3, pH ~5) compared to AVA (α ≈ 0.7, pH ~4) 4[4].

Table 1: Swelling Behavior and Transition Characteristics
Polymer NetworkPrimary StimulusStructural DriverCritical Transition PointSwelling Behavior (EDS Profile)
PNIPAM TemperatureIsopropyl groupLCST ~32 °CHigh swelling below 32 °C. Sharp, pH-independent collapse above LCST.
AVA (L-Valine) pH & TemperatureIsopropyl + CarboxylpH ~4.0 (α ≈ 0.66)High EDS at pH > 5. Sharp volumetric collapse at pH < 4 due to isopropyl association.
PHE (L-Phenylalanine) pH & TemperaturePhenyl + CarboxylpH ~5.0 (α ≈ 0.3)Collapses at a higher pH than AVA due to the stronger hydrophobicity of the phenyl ring.

Insight for Formulators: If your therapeutic target requires drug release in the slightly acidic microenvironment of a tumor (pH ~6.5), an AVA-based hydrogel will remain relatively swollen, whereas a PHE-based hydrogel may already begin to collapse, restricting diffusion. Furthermore, drug-polymer interactions (e.g., coordination of Pt(II) species in cisplatin to AVA's carboxyl groups) can neutralize the polymer charge, inducing a premature collapse of the network and slowing release 2[2].

Self-Validating Experimental Protocol: Gravimetric Swelling Evaluation

To ensure reproducibility and scientific integrity, the evaluation of hydrogel swelling must follow a self-validating workflow. A common pitfall in hydrogel characterization is the presence of unreacted monomers or soluble polymer chains, which artificially inflate the initial dry weight and skew the EDS calculations.

The following protocol establishes a closed-loop validation system to accurately determine the EDS of AVA hydrogels.

Step-by-Step Methodology
  • Synthesis via Radical Polymerization: Synthesize the AVA hydrogel using N-acryloyl-L-valine and a cross-linker such as N,N′-ethylene-bisacrylamide (EBA, typically 2–5 mol %) in an aqueous medium with a standard initiator system (e.g., APS/TEMED) 3[3].

  • Exhaustive Purification (The Validation Step): Immerse the synthesized hydrogel discs in excess deionized water. Causality: Water must be replaced every 12 hours. Monitor the conductivity of the washing water; purification is only complete when the conductivity matches that of pure deionized water, ensuring all unreacted monomers are leached out.

  • Lyophilization to Constant Weight: Freeze-dry the purified hydrogels. Weigh the samples consecutively over 48 hours. Self-Validation: The dry weight ( Wd​ ) is only recorded when three consecutive measurements show a variance of less than 0.1%.

  • Isothermal Swelling Incubation: Submerge the dried hydrogel discs in buffer solutions of varying pH (e.g., pH 2.0 to 8.0) at a constant ionic strength (e.g., 0.15 M NaCl) and controlled temperature. Ionic strength plays a sensitive role, as high salt concentrations can screen electrostatic repulsions and induce collapse 2[2].

  • Gravimetric Analysis: At predetermined intervals, remove the hydrogels, gently blot the surface with moistened filter paper to remove unbound capillary water, and weigh to determine the wet weight ( Ww​ ).

  • EDS Calculation: Calculate the Equilibrium Degree of Swelling using the formula:

    EDS=Wd​Ww​−Wd​​

Protocol S1 Synthesis (AVA + EBA) S2 Dialysis & Lyophilization S1->S2 S3 Buffer Incubation S2->S3 S4 Gravimetric Analysis S3->S4

Self-validating gravimetric workflow for determining equilibrium swelling.

Conclusion

N-acryloyl-L-valine hydrogels represent a highly tunable alternative to conventional PNIPAM systems. By leveraging the precise thermodynamic balance between the electrostatic repulsion of its carboxylate groups and the hydrophobic association of its isopropyl groups, researchers can engineer precise volumetric collapses triggered by specific pH thresholds. Whether deploying metal-based drugs like cisplatin or complex organic molecules like antidepressants, understanding and rigorously evaluating the swelling ratio of AVA hydrogels is the cornerstone of effective drug delivery design.

References
  • Thermo-pH-Salt Environmental Terpolymers Influenced by 2-((Dimethylamino)methyl)-4-methylphenyl Acrylate: A Comparative Study for Tuning Phase Separation Temperature ACS Omega[Link]

  • Multiple Stimuli-Responsive Hydrogels for Metal-Based Drug Therapy MDPI[Link]

  • Polyelectrolyte Hydrogel Platforms for the Delivery of Antidepressant Drugs NIH / PMC[Link]

  • Smart Polyelectrolyte Hydrogels: a Novel Platform for Drug Delivery AIDIC[Link]

Sources

Safety & Regulatory Compliance

Safety

N-Acryloyl-L-valine (AVAL): Comprehensive Handling, Safety, and Disposal Guide

N-Acryloyl-L-valine (AVAL) is a highly versatile, widely utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize dual thermo- and pH-responsive hydrogels. Because of its reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Acryloyl-L-valine (AVAL) is a highly versatile, widely utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize dual thermo- and pH-responsive hydrogels. Because of its reactive acryloyl moiety and fine crystalline powder form, AVAL presents specific operational challenges, including dust flammability, mechanical irritation, and the potential for spontaneous polymerization if mishandled.

This guide provides drug development professionals and materials scientists with a self-validating framework for the safe handling and disposal of AVAL, ensuring laboratory safety and environmental compliance.

Chemical Profile and Hazard Causality

Understanding the physicochemical properties of AVAL is the first step in establishing a robust safety protocol. The hazards are intrinsically linked to its molecular structure.

Table 1: Physicochemical and Hazard Profile of N-Acryloyl-L-valine

Property / MetricValue / DescriptionOperational Implication
CAS Number 6973-30-4Unique identifier required for accurate .
Molecular Formula C8H13NO3Contains nitrogen; requires specific incineration to 1[1].
Physical State Solid (Powder/Crystals)Prone to dust formation; acts as a 2 to the respiratory tract[2].
Reactivity Acrylamide moietyPotential for exothermic polymerization if exposed to.
Decomposition CO, CO2, NOxFire or thermal decomposition yields 2[2].

Causality in Hazard Management:

  • Dust Formation: AVAL is typically supplied as a >98.0% pure crystalline powder. Mechanical agitation generates fine dust, which acts as a mechanical irritant to mucous membranes and poses a 2 under specific atmospheric conditions[2].

  • Polymerization Risk: The acryloyl group is highly reactive. If disposed of in standard drains, trace initiators or environmental conditions could trigger polymerization, leading to blockages and 3[3].

  • Thermal Decomposition: Incineration is mandatory because burning AVAL releases 1[1]. Standard open-air burning or landfilling is unacceptable; high-temperature incineration with NOx scrubbers is required.

Operational Safety & Handling Protocols

Before addressing disposal, laboratory workflows must be optimized to minimize waste generation and exposure.

  • Engineering Controls: Always handle AVAL within a certified chemical fume hood or a localized exhaust ventilation system to 2[2].

  • PPE Requirements: Wear nitrile gloves (minimum 0.11 mm thickness), a lab coat, and chemical safety goggles (1)[1]. If ventilation is inadequate, a NIOSH-approved N95 or P100 particulate respirator is required.

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system. By incorporating verification steps, researchers ensure that the hazard has been fully mitigated before moving to the next phase.

Protocol A: Routine Solid Waste Disposal

Objective: Safely package unreacted AVAL powder and contaminated consumables for terminal destruction.

  • Segregation: Collect all solid AVAL waste (expired reagent, weighing boats, contaminated Kimwipes) in a dedicated, chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Labeling: Label the container clearly as "Hazardous Solid Waste: N-Acryloyl-L-valine (Contains Acrylamide Derivatives)."

  • Storage: Store the waste container in a cool, dry, well-ventilated secondary containment area, away from 1 and heat sources[1].

  • Validation: Verify the seal integrity by gently inverting the container to ensure no particulate matter escapes.

  • Terminal Disposal: Transfer the sealed container to the institutional Environmental Health and Safety (EHS) department. EHS will route the material to a licensed hazardous waste facility for4[4].

Protocol B: Liquid Waste Disposal (Polymerization Solutions)

Objective: Dispose of AVAL dissolved in solvents (e.g., DMF, acetone, or aqueous buffers) used during 5[5].

  • Solvent Compatibility Check: Determine if the solvent system is halogenated or non-halogenated. Do not mix AVAL waste with incompatible chemical streams (e.g., strong acids/bases) which could trigger premature polymerization.

  • Collection: Pour the liquid waste into a dedicated, vented HPLC waste carboy or a standard HDPE liquid waste jug.

  • Quenching (Critical Step): If the solution contains active radical initiators (like AIBN), allow the solution to cool to room temperature and add a radical scavenger (e.g., hydroquinone) to prevent auto-polymerization in the waste jug.

  • Validation: Observe the waste container for 15 minutes. The absence of exothermic heat generation or rapid viscosity changes validates that the solution is stable and safe to seal.

  • EHS Handoff: Label appropriately (e.g., "Non-Halogenated Solvent Waste: DMF, N-Acryloyl-L-valine") and request EHS pickup.

Protocol C: Emergency Spill Clean-up

Objective: Contain and remove accidental AVAL powder spills without generating airborne dust.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Put on a particulate respirator, safety goggles, and double nitrile gloves.

  • Dust Suppression: Do not dry sweep. Lightly mist the spill with water or a compatible solvent to suppress dust formation, or use wet absorbent paper towels to 2[2].

  • Collection: Use a non-sparking scoop to transfer the dampened material into a hazardous waste container.

  • Decontamination & Validation: Wash the spill surface thoroughly with soap and water to remove residual monomer. Validate decontamination by performing a visual inspection under bright light to ensure no white crystalline residue remains on the surface. Dispose of all cleaning materials as hazardous waste.

Logical Workflow Visualization

The following diagram illustrates the decision tree for AVAL waste management, ensuring compliance and safety at every node.

AVAL_Disposal Start N-Acryloyl-L-valine (AVAL) Waste Generated Decision Identify Waste State Start->Decision Solid Solid Waste (Powder/Consumables) Decision->Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Spill Accidental Spill (Powder Release) Decision->Spill SolidCollect Collect in HDPE Container (Avoid Dusting) Solid->SolidCollect LiquidCollect Segregate by Solvent Type (Quench Initiators) Liquid->LiquidCollect SpillAction Suppress Dust (Mist) Collect with Wet Absorbent Spill->SpillAction Labeling Label: Hazardous Waste (Contains Acrylamide Deriv.) SolidCollect->Labeling LiquidCollect->Labeling SpillAction->SolidCollect EHS Transfer to EHS / Safety Dept. Labeling->EHS Incineration High-Temp Incineration (NOx Scrubbing Required) EHS->Incineration

Caption: Decision tree for N-Acryloyl-L-valine disposal, highlighting dust suppression and incineration.

Sources

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